molecular formula C20H20O9 B13401368 trans-Resveratrol 3-O-|A-D-Glucuronide

trans-Resveratrol 3-O-|A-D-Glucuronide

Cat. No.: B13401368
M. Wt: 404.4 g/mol
InChI Key: QWSAYEBSTMCFKY-WAJMXFDZSA-N
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Description

Contextualization of Resveratrol (B1683913) Metabolism and Conjugation Pathways

Upon oral ingestion, resveratrol is well-absorbed in the human intestine; however, it undergoes rapid and extensive first-pass metabolism, primarily in the intestine and liver. nih.govipsumvitamin.ru This biotransformation significantly limits the systemic bioavailability of free resveratrol to less than 1%. ipsumvitamin.ru The primary metabolic pathways are conjugation reactions, specifically glucuronidation and sulfation, which are Phase II detoxification processes that increase the water solubility of the compound to facilitate its excretion. nih.govfrontiersin.org

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov In the human gastrointestinal tract, several UGT isoforms, including UGT1A1 and UGT1A9, are responsible for attaching a glucuronic acid moiety to the hydroxyl groups of resveratrol. nih.govnih.govnih.gov This process results in the formation of two main monoglucuronide isomers: trans-resveratrol 3-O-β-D-glucuronide and trans-resveratrol 4'-O-β-D-glucuronide. nih.gov These conjugated metabolites are the predominant forms of resveratrol found circulating in the plasma and excreted in the urine. nih.govnih.gov The rapid and efficient nature of this conjugation process underscores the importance of studying the biological activities of the metabolites themselves, as they represent the primary compounds to which tissues throughout the body are exposed. oregonstate.edu

Historical Perspective on the Identification and Academic Significance of trans-Resveratrol 3-O-β-D-Glucuronide

The scientific journey of resveratrol began with its isolation in 1939 by Michio Takaoka. frontiersin.org However, it gained significant attention in the early 1990s in connection with the "French Paradox"—the observation of low cardiovascular disease incidence in the French population despite a diet high in saturated fats, a phenomenon partly attributed to red wine consumption. nih.gov This led to a surge in research on resveratrol, a key polyphenol in red wine.

Early pharmacokinetic studies in humans revealed that after oral administration, the concentration of unmetabolized resveratrol in the plasma was exceedingly low. nih.gov Instead, the majority of the compound was found in conjugated forms. researchgate.net The identification of trans-resveratrol 3-O-β-D-glucuronide as a major circulating metabolite was a pivotal moment in resveratrol research. ontosight.ai Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), were crucial in identifying and quantifying this and other metabolites in human plasma and urine. nih.gov

The academic significance of this discovery is profound. It challenged the initial hypothesis that the biological effects of resveratrol were solely due to the parent molecule. The realization that metabolites like trans-resveratrol 3-O-β-D-glucuronide were present in the body at concentrations significantly higher than resveratrol itself prompted a fundamental re-evaluation of its mechanism of action. nih.gov This has led to the current understanding that to comprehend the health effects of resveratrol consumption, it is imperative to investigate the bioactivity of its major metabolites.

Rationale for Dedicated Academic Investigation of trans-Resveratrol 3-O-β-D-Glucuronide

The primary rationale for the dedicated study of trans-resveratrol 3-O-β-D-glucuronide stems from its status as a major in vivo metabolite of resveratrol. ontosight.ai Given that bodily tissues are exposed to much higher concentrations of this glucuronide than the parent resveratrol, it is plausible that this metabolite is a significant contributor to the observed physiological effects. nih.gov An increasing body of evidence suggests that glucuronides are not merely inactive waste products for excretion but can possess biological activity of their own. researchgate.net

Initial in vitro studies have provided compelling evidence that trans-resveratrol 3-O-β-D-glucuronide is biologically active. For instance, research has demonstrated its ability to inhibit the proliferation of various intestinal cancer cell lines. medchemexpress.comcaymanchem.com Further investigations have shown that it can bind to enzymes like cyclooxygenase-1 (COX-1), which is involved in inflammatory pathways. caymanchem.com These findings suggest that the metabolite may retain or even possess distinct biological properties compared to resveratrol.

Therefore, a dedicated academic investigation is crucial to:

Determine the full spectrum of biological activities of trans-resveratrol 3-O-β-D-glucuronide.

Elucidate whether it acts independently, synergistically with, or antagonistically to resveratrol and its other metabolites.

Understand its potential role in mediating the health benefits associated with the consumption of resveratrol-containing foods and supplements.

Table 1: Investigated Biological Activities of trans-Resveratrol 3-O-β-D-Glucuronide
Biological Target/ProcessObserved EffectCell/Model SystemIC50/Concentration
Intestinal Cancer Cell Proliferation (CCL-228)Inhibition of cell growthCCL-228 cells15.8 µM
Intestinal Cancer Cell Proliferation (Caco-2)Inhibition of cell growthCaco-2 cells16.5 µM
Intestinal Cancer Cell Proliferation (HCT-116)Inhibition of cell growthHCT-116 cells10.1 µM
Cell Cycle (SW480)Induction of G0/G1 phase arrestSW480 intestinal cancer cells30 µM
Inflammation (COX-1)Binding to enzymeIn vitro enzyme assay150 µM
Liver MetabolismIncreased pyruvate (B1213749) productionIsolated rat livers (arthritis model)200 µM

Data sourced from MedchemExpress and Cayman Chemical. medchemexpress.comcaymanchem.com

Scope and Objectives of the Research Outline for trans-Resveratrol 3-O-β-D-Glucuronide

To comprehensively understand the role of trans-resveratrol 3-O-β-D-glucuronide in health and disease, a structured research approach is necessary. The scope of this research should encompass its journey from formation to its ultimate biological effects at the cellular and systemic levels.

Primary Objectives:

Elucidation of Bioactivity and Mechanisms of Action:

To systematically screen trans-resveratrol 3-O-β-D-glucuronide for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. sigmaaldrich.com

To identify the specific molecular targets and signaling pathways modulated by the metabolite.

To conduct comparative studies to determine its potency and efficacy relative to the parent trans-resveratrol and other major metabolites.

Characterization of Pharmacokinetics and Tissue Distribution:

To perform detailed pharmacokinetic studies in animal models and humans to map its absorption, distribution, further metabolism, and excretion. nih.gov

To investigate whether the metabolite can be deconjugated back to free resveratrol in target tissues, which could act as a local reservoir. oregonstate.edu

To determine the concentrations of the metabolite in various tissues and organs following oral administration of resveratrol.

Investigation of Therapeutic Potential:

To evaluate the potential of trans-resveratrol 3-O-β-D-glucuronide in preclinical models of chronic diseases where resveratrol has shown promise, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers.

To explore its role in modulating metabolic health, particularly in the context of obesity and insulin (B600854) sensitivity. researchgate.net

Exploration of Gut Microbiome Interactions:

By addressing these objectives, the scientific community can build a more accurate and complete picture of how resveratrol and its metabolites function in the body, potentially paving the way for more effective strategies for health promotion and disease prevention.

Table 2: Chemical and Physical Properties of trans-Resveratrol 3-O-β-D-Glucuronide
PropertyValue
Molecular FormulaC20H20O9
Molecular Weight404.37 g/mol
CAS Number387372-17-0
IUPAC Name(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid

Data sourced from PubChem and Wikipedia. nih.govwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20?/m0/s1

InChI Key

QWSAYEBSTMCFKY-WAJMXFDZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

Occurrence, Biosynthesis, and Biotransformation Dynamics of Trans Resveratrol 3 O β D Glucuronide

Enzymatic Glucuronidation of trans-Resveratrol Precursors

The conjugation of trans-resveratrol with a glucuronic acid moiety at its 3-hydroxyl position is a phase II metabolic reaction catalyzed by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes. This process, known as glucuronidation, primarily occurs in the liver and intestines, converting the lipophilic trans-resveratrol into its more water-soluble metabolite, trans-Resveratrol 3-O-β-D-glucuronide. nih.govmdpi.com This metabolic pathway is highly efficient, leading to the observation that resveratrol (B1683913) glucuronides are the predominant forms found in plasma after oral administration of resveratrol. unina.it

Multiple isoforms of the UGT enzyme family exhibit the capacity to glucuronidate trans-resveratrol, demonstrating both regioselectivity and stereospecificity. The formation of trans-Resveratrol 3-O-β-D-glucuronide is preferentially catalyzed by specific UGTs, distinguishing it from the formation of its isomer, trans-resveratrol 4'-O-glucuronide.

Research has identified UGT1A1 as the predominant enzyme responsible for the formation of trans-Resveratrol 3-O-β-D-glucuronide in humans. nih.gov Studies using human liver microsomes and recombinant UGT isoforms have consistently shown that UGT1A1 has the highest activity for 3-O-glucuronidation. aging-us.com

While UGT1A1 is the primary catalyst, other isoforms also contribute to this metabolic process. Notably, UGT1A7, UGT1A9, and UGT1A8 show considerable activity in forming the 3-O-glucuronide conjugate. aging-us.com In contrast, the formation of the 4'-O-glucuronide isomer is mainly attributed to UGT1A9. nih.govmdpi.com The UGT1A subfamily, which is highly expressed in the liver and gastrointestinal tract, is collectively the most significant group of enzymes in the glucuronidation of resveratrol.

The UGT enzymes display clear specificity for the different hydroxyl groups on the trans-resveratrol molecule. The preference of UGT1A1 for the 3-hydroxyl position underscores this regioselectivity. nih.govaging-us.com This specificity means that the formation of the 3-O-glucuronide is favored over the 4'-O-glucuronide in tissues where UGT1A1 is abundant, such as the liver. aging-us.com The affinity of the enzyme for its substrate is a key factor in the rate of metabolism. Even though UGT1A9 has some capacity to form the 3-O-glucuronide, its primary role and higher affinity are directed towards the 4'-position. aging-us.com

The efficiency of trans-Resveratrol 3-O-β-D-glucuronide formation is quantified by kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (Vmax/Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate (a lower Km suggests higher affinity). Vmax reflects the maximum rate of the enzymatic reaction. Intrinsic clearance is a measure of the catalytic efficiency of the enzyme.

Studies using pooled human liver microsomes (HLMs) have determined these parameters, revealing potential differences between sexes.

ParameterMale HLMsFemale HLMsReference
Km (μM) 276 ± 47370 ± 37 aging-us.com
Vmax (pmol/min/mg) 70 ± 4130 ± 7 aging-us.com
Intrinsic Clearance (Vmax/Km) 254 ± 33350 ± 35 aging-us.com

This interactive table presents kinetic data for the formation of trans-Resveratrol 3-O-β-D-glucuronide in human liver microsomes. Data from Sun, et al. (2015).

An earlier study reported a Km value of 149 μM for the formation of the 3-O-glucuronide by UGT1A1. nih.govmdpi.com The variations in kinetic values across studies can be attributed to differences in experimental systems, such as the use of specific recombinant enzymes versus pooled liver microsomes.

The efficiency of trans-resveratrol glucuronidation can be influenced by the presence of other compounds that act as modulators of UGT enzymes. For instance, resveratrol has been shown to significantly inhibit the glucuronidation of SN-38 (the active metabolite of the chemotherapy drug irinotecan), a known substrate of UGT1A1, with a Ki (inhibition constant) of 6.2 ± 2.1 μM. mdpi.com This indicates that resveratrol can compete with other substances for the same metabolic pathway, potentially affecting their clearance.

Furthermore, natural compounds can modulate UGT activity. Piperine (B192125), an alkaloid from black pepper, has been studied for its ability to inhibit glucuronidation. Co-administration of piperine with resveratrol in mice was found to significantly increase the bioavailability of resveratrol, in part by slowing its metabolic elimination through glucuronidation.

Characterization of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing 3-O-Glucuronidation

Deconjugation and Regeneration Pathways of trans-Resveratrol 3-O-β-D-Glucuronide

While glucuronidation is a primary pathway for resveratrol metabolism and elimination, the resulting glucuronides are not necessarily inactive end-products. trans-Resveratrol 3-O-β-D-glucuronide can be converted back to its parent compound, trans-resveratrol, through a process called deconjugation. This regeneration is primarily mediated by β-glucuronidase enzymes and plays a significant role in the enterohepatic circulation of resveratrol. nih.govunina.it

After being formed in the liver, resveratrol glucuronides can be secreted into the bile and transported to the intestine. nih.gov In the intestinal lumen, gut microbiota produce β-glucuronidases that can hydrolyze the glucuronide conjugate, releasing free trans-resveratrol. acs.org This regenerated resveratrol is then available for reabsorption into the portal circulation, returning to the liver for another cycle of metabolism or entering systemic circulation. nih.govaging-us.com This enterohepatic cycling can prolong the presence of resveratrol and its metabolites in the body. unina.it

Studies using cell lysates from various human gut Bacteroides species have demonstrated their ability to hydrolyze trans-Resveratrol 3-O-β-D-glucuronide. Notably, Bacteroides intestinalis and Bacteroides thetaiotaomicron have been shown to be particularly effective in this deconjugation process. acs.orgwhiterose.ac.uk Additionally, tissue glucuronidases may exist that could regenerate resveratrol from its glucuronide form locally within specific tissues, potentially creating a reserve of the parent compound. nih.gov

Role of β-Glucuronidase Enzymes in Hydrolysis of trans-Resveratrol 3-O-β-D-Glucuronide

β-Glucuronidases are enzymes that catalyze the cleavage of the glucuronic acid moiety from glucuronide conjugates, a process known as deconjugation. nih.govresearchgate.net This hydrolysis is a critical step in the enterohepatic recirculation of resveratrol and its metabolites, potentially prolonging their presence in the body and allowing for the regeneration of the biologically active aglycone, resveratrol, in target tissues. nih.govplos.org

In mammalian systems, β-glucuronidases are present in various tissues, where they can hydrolyze resveratrol glucuronides back to free resveratrol. plos.org This deconjugation process allows the metabolites to act as a reserve form of resveratrol. plos.org Studies in animal models have elucidated the role of these endogenous enzymes. For example, metabolomic analysis in mice following skin absorption of resveratrol revealed the presence of glucuronidated metabolites within the skin tissue itself, suggesting that local tissue metabolism and deconjugation can occur. plos.org In rats, the liver plays a significant role in this process; trans-resveratrol-3-O-β-D-glucuronide has been shown to increase pyruvate (B1213749) production in isolated rat livers, indicating metabolic activity of the conjugate. caymanchem.com The process of local recycling, where glucuronides are deconjugated by β-glucuronidases in enterocytes of the small intestine followed by reabsorption, has been observed for other compounds and is a likely mechanism for resveratrol as well. nih.gov

The gut microbiota is a rich source of β-glucuronidase (GUS) enzymes that play a crucial role in the metabolism of xenobiotics, including dietary polyphenols and their conjugates. researchgate.netljmu.ac.ukacs.org These bacterial enzymes can hydrolyze resveratrol glucuronides that reach the intestine, releasing free resveratrol which can then be reabsorbed or further metabolized by the microbiota. ljmu.ac.uk The GUS operon, first described in Escherichia coli, encodes the proteins necessary for processing glucuronidated compounds. nih.gov

Factors Influencing Deconjugation Rates and Efficacy of trans-Resveratrol 3-O-β-D-Glucuronide

The deconjugation of trans-resveratrol 3-O-β-D-glucuronide is influenced by a variety of factors, ranging from physicochemical conditions to the presence of other compounds that can inhibit the enzymes or transporters involved.

Enzyme Source and Experimental Conditions: The rate of hydrolysis by microbial β-glucuronidases is significantly affected by experimental conditions. A study on the hydrolysis of glucuronides using fecal enzymes from mice, rats, and humans showed that the pH of the reaction buffer markedly influenced enzyme activity. nih.gov Furthermore, kinetic parameters such as Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) varied significantly between species, indicating different efficiencies of the microbial enzymes. nih.gov The freshness of fecal samples used for enzyme preparation also impacts hydrolytic activity, with fresh feces showing the highest rates. nih.gov

Inhibition of Glucuronidation and Deconjugation: Certain compounds can inhibit the glucuronidation process, thereby affecting the amount of substrate available for deconjugation. Piperine, an alkaloid from black pepper, has been shown to inhibit glucuronidation, significantly increasing the bioavailability of resveratrol in mice. bioperine.jp Co-administration of piperine with resveratrol led to a 229% increase in the area under the curve (AUC) for resveratrol, while the AUC for its 3-O-β-D-glucuronide metabolite decreased. bioperine.jp Similarly, probenecid (B1678239) has been identified as a noncompetitive inhibitor of resveratrol 3-O-glucuronidation in vitro. nih.gov Dietary flavonoids, such as quercetin (B1663063), may also inhibit resveratrol glucuronidation. nih.gov

Role of Efflux Transporters: The disposition of resveratrol glucuronides is also controlled by efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov These transporters excrete the glucuronides from cells into bile or the intestinal lumen. nih.gov Curcumin (B1669340) has been shown to inhibit both MRP2 and BCRP, thereby affecting the distribution of resveratrol conjugates. nih.gov By blocking these transporters, curcumin can alter the cellular clearance and subsequent deconjugation of resveratrol glucuronides.

The table below summarizes key factors influencing the deconjugation of resveratrol glucuronides based on available research.

Factor CategorySpecific FactorObserved EffectReference(s)
Physicochemical Reaction Buffer pHSignificantly alters the activity of microbial β-glucuronidases. nih.gov
Biological Species of Enzyme Source (e.g., mouse, rat)Leads to different Vmax and Km values for glucuronide hydrolysis. nih.gov
Inhibitors PiperineInhibits glucuronidation, increasing resveratrol bioavailability and decreasing glucuronide levels. bioperine.jp
Inhibitors ProbenecidActs as a noncompetitive inhibitor of resveratrol 3-O-glucuronidation. nih.gov
Inhibitors CurcuminInhibits efflux transporters (MRP2, BCRP), affecting the disposition of resveratrol conjugates. nih.gov
Transporters MRP2 and BCRPMediate the cellular efflux of resveratrol glucuronides, influencing their availability for deconjugation. nih.gov

Microbial Biotransformation Pathways Directly Yielding trans-Resveratrol 3-O-β-D-Glucuronide in In Vitro or Non-Human Systems

While mammalian systems are the primary site for the glucuronidation of resveratrol, research into microbial biotechnology has explored the use of engineered microorganisms for the synthesis of resveratrol derivatives. Most of this work has focused on producing resveratrol glucosides (like piceid), which are structurally similar but distinct from glucuronides. koreascience.kr

However, engineered pathways in microorganisms like Escherichia coli have been developed to produce various glycosylated forms of resveratrol from simple carbon sources. koreascience.kr These artificial biosynthetic pathways typically combine genes for resveratrol synthesis with a glycosyltransferase gene. For instance, the glycosyltransferase YjiC from Bacillus species has been used in an engineered E. coli strain to produce resveratrol-3-O-glucoside (piceid) and resveratrol-4'-O-glucoside. koreascience.kr Another study utilized a UDP glucosyltransferase from Bacillus licheniformis to produce four different glucosides of resveratrol, achieving a high bioconversion rate. nih.gov While these studies demonstrate the feasibility of microbial glycosylation of resveratrol, the direct microbial synthesis of trans-resveratrol 3-O-β-D-glucuronide is less commonly reported, as it requires a specific UDP-glucuronic acid donor pathway and a compatible glucuronyltransferase. The primary focus has been on glucosides due to their enhanced water solubility and potential bioactivities. koreascience.krnih.gov

Synthetic Routes and Strategies for trans-Resveratrol 3-O-β-D-Glucuronide

The laboratory synthesis of trans-resveratrol 3-O-β-D-glucuronide is essential for obtaining pure standards for research. Various chemical and chemoenzymatic strategies have been developed to achieve this. rsc.orgrsc.orgacs.org A common challenge is the selective glycosylation of one of the three hydroxyl groups on the resveratrol molecule.

A concise, convergent synthesis has been described using a strategy based on a Heck coupling of an iodoaryl-O-β-d-glucuronate ester with a substituted styrene, allowing for the synthesis of gram quantities of the target compound. acs.org Another practical approach involves the selective deacetylation of resveratrol triacetate to yield a diacetate intermediate, which can then be subjected to glucuronidation. researchgate.net The glucuronidation step itself is often performed using the trichloroacetimidate (B1259523) method, which provides good yields for coupling the glucuronic acid donor to the resveratrol acceptor. rsc.orgrsc.org

Chemoenzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis, offering an efficient route to resveratrol glucuronides. rsc.orgrsc.org These methods often use enzymes for selective protection or deprotection steps, which can be difficult to achieve with purely chemical reagents.

One strategy involves using lipases for the selective hydrolysis of resveratrol triacetate. rsc.org Enzymes such as those from Burkholderia cepacia or Candida (e.g., CAL-B) have been used for selective transesterification or hydrolysis to prepare the necessary 3,4'- or 3,5-diester intermediates. rsc.orgrsc.org These intermediates then have a free hydroxyl group at the desired position (e.g., the 3-position) ready for chemical glucuronidation. rsc.org Following the coupling reaction, a final mild deprotection step, for example using aqueous sodium carbonate, removes the remaining protecting groups to yield the final product, trans-resveratrol 3-O-β-D-glucuronide. rsc.orgrsc.org The use of whole-cell biocatalysts, such as engineered E. coli or Bacillus cereus, has also been investigated for preparing resveratrol glycosides, showcasing the potential for scalable and sustainable production routes. koreascience.kr

The table below outlines key enzymes and chemical methods used in the chemoenzymatic synthesis of resveratrol glucuronides.

Synthesis StepMethod/ReagentEnzyme/CatalystPurposeReference(s)
Selective Deprotection Enzymatic HydrolysisCandida Lipase (CAL-B)Selective hydrolysis of resveratrol triacetate to form diester intermediates. rsc.orgrsc.org
Selective Deprotection Enzymatic TransesterificationBurkholderia cepacia LipaseSelective synthesis of resveratrol 3,5-diester. rsc.org
Selective Deprotection Chemical HydrolysisAmmonium (B1175870) Acetate (B1210297) (NH₄OAc)Selective deacetylation of resveratrol triacetate. researchgate.net
Glucuronidation Trichloroacetimidate MethodBoron trifluoride etherate (BF₃·OEt₂)Coupling of the glucuronic acid donor to the resveratrol acceptor. rsc.orgrsc.org
Final Deprotection Mild HydrolysisSodium Carbonate (Na₂CO₃)Removal of remaining acetyl protecting groups to yield the final product. rsc.orgrsc.org

Chemical Synthesis Strategies for Glucuronide Conjugates of Resveratrol

The synthesis of specific resveratrol glucuronides, such as trans-resveratrol 3-O-β-D-glucuronide, presents a significant chemical challenge due to the presence of multiple hydroxyl groups on the parent resveratrol molecule. To achieve regioselective glucuronidation at the desired 3-position, synthetic strategies must employ careful use of protecting groups to differentiate between the 3, 5, and 4'-hydroxyls.

Protection Group Strategies and Glycosylation Reactions

A common and effective strategy for the synthesis of trans-resveratrol 3-O-β-D-glucuronide begins with the protection of all hydroxyl groups of resveratrol, followed by selective deprotection to free the desired reaction site for glycosylation. nih.govrsc.org Resveratrol is typically first converted to its triacetate form, (E)-1-(3,5-diacetoxystyryl)-4-acetoxybenzene, by treatment with acetic anhydride (B1165640) and a base like triethylamine. nih.gov This fully protected intermediate serves as a stable and convenient starting material.

The critical step is the regioselective deacetylation of the 3-O-acetate group. Researchers have developed both chemical and enzymatic methods to achieve this. rsc.orgrsc.org Chemical hydrolysis using ammonium acetate in a mixture of methanol (B129727) and tetrahydrofuran (B95107) has been shown to preferentially remove the 3-O-acetate group, yielding the required 4',5-di-O-acetyl-resveratrol intermediate. nih.gov Other reagents have also been explored for this selective deacetylation, with varying degrees of success. nih.govrsc.org More recently, N-methylpiperazine buffered with acetic acid has been identified as a highly suitable reagent for this purpose. rsc.orgresearchgate.net

Chemical Reagents for Selective Deacetylation of Resveratrol Triacetate

Reagent/ConditionSelectivity NotedReference
Ammonium Acetate (NH₄OAc) in MeOH/THFPreferential formation of the 3-hydroxy (4',5-diacetate) derivative. nih.govrsc.org
N-Methylpiperazine with Acetic Acid (AcOH)Superior alternative for isolating the 3-hydroxy derivative. rsc.orgrsc.org
Potassium Carbonate (K₂CO₃) in Ethanol (EtOH)Investigated for selective removal. nih.govrsc.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in EtOH/CH₂Cl₂Investigated for selective removal. nih.govrsc.org

Enzymatic hydrolysis offers an alternative, often milder, approach. Lipases, such as immobilized Candida enzymes (CAL A and CAL B), have been studied for their ability to selectively hydrolyze the ester bonds of resveratrol triacetate. rsc.orgrsc.org

Once the 3-hydroxyl group is selectively exposed, the glycosylation reaction can proceed. The trichloroacetimidate method is a widely used and effective procedure for this transformation. rsc.orgrsc.orgnih.gov In this reaction, the selectively deprotected resveratrol diacetate is coupled with a protected glucuronic acid donor, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate)-uronate. The reaction is promoted by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), at low temperatures. rsc.orgrsc.org

Following the successful coupling, the final step involves the removal of all remaining protecting groups (the acetates on the resveratrol backbone and the glucuronic acid moiety, as well as the methyl ester on the glucuronic acid). Mild hydrolysis using aqueous sodium carbonate in methanol or aqueous sodium hydroxide (B78521) is effective for this global deprotection, yielding the final product, trans-resveratrol 3-O-β-D-glucuronide. rsc.orgacs.org

Stereoselective Synthesis of 3-O-β-D-Glucuronide Linkage

The stereochemical outcome of the glycosylation reaction is of paramount importance. The natural and biologically relevant form of the glucuronide conjugate possesses a β-linkage between the resveratrol molecule and the glucuronic acid moiety. The chemical synthesis strategies are designed to ensure this specific stereoselectivity.

The use of the trichloroacetimidate method with a protected glucuronic acid donor bearing an acetyl group at the C-2 position is key to achieving the desired β-configuration. The C-2 acetyl group participates in the reaction through a mechanism known as "neighboring group participation." During the reaction, the C-2 acetyl group forms a temporary cyclic acetoxonium ion intermediate after the trichloroacetimidate leaving group is activated by the Lewis acid. This intermediate sterically hinders the α-face of the anomeric carbon. Consequently, the incoming nucleophile—the 3-hydroxyl group of the resveratrol diacetate—can only attack from the opposite, unhindered β-face. This directed attack results exclusively in the formation of the thermodynamically stable 1,2-trans-glycosidic linkage, which in the case of D-glucuronic acid corresponds to the β-anomer. rsc.orgrsc.org This approach provides excellent stereocontrol, making it a reliable method for synthesizing the specific trans-resveratrol 3-O-β-D-glucuronide isomer. rsc.orgnih.gov

Pharmacokinetic and Distribution Aspects of Trans Resveratrol 3 O β D Glucuronide in Pre Clinical Models

Absorption Characteristics in In Vitro Gut Models and Animal Studies

The intestinal epithelium is a primary site for the metabolism of trans-resveratrol, where it is extensively converted into its conjugated metabolites, including trans-resveratrol 3-O-β-D-glucuronide.

Permeability Studies Across Caco-2 Cell Monolayers or Other Epithelial Cell Models

The Caco-2 cell monolayer, a widely used in vitro model for human intestinal absorption, has been instrumental in elucidating the formation and transport of trans-resveratrol 3-O-β-D-glucuronide. Studies show that when the parent compound, trans-resveratrol, is applied to these cells, it is rapidly metabolized. nih.gov The phase II conjugate, resveratrol-3-glucuronide, is consistently identified as a key metabolite. nih.govnih.gov

In this model, trans-resveratrol itself demonstrates high permeability, with an apparent permeability coefficient (Papp) for apical to basolateral movement reported as 2.0 x 10⁻⁵ cm/sec. nih.gov Following the intracellular conversion of trans-resveratrol, its glucuronide and sulfate (B86663) conjugates are transported out of the cells. The efflux of trans-resveratrol 3-O-glucuronide appears to favor the basolateral (blood) side. researchgate.net However, the process is complex, with evidence suggesting that at lower concentrations, metabolites are predominantly exported to the apical (luminal) side, while at higher concentrations, a shift towards basolateral transport occurs. researchgate.net

Interactive Table: Formation of trans-Resveratrol 3-O-β-D-Glucuronide in Caco-2 Cells After 4 Hours Data derived from a study applying trans-resveratrol to Caco-2 cell monolayers.

LocationConcentration (µM)
Basolateral Side1.15 ± 0.15
Apical Side0.52 ± 0.09

This table shows the concentration of tRes-3-O-glucuronide detected on the basolateral and apical sides after a 4-hour incubation with the parent compound, trans-resveratrol. nih.gov

Intestinal Absorption Mechanisms in Animal Models (e.g., carrier-mediated transport, passive diffusion)

Studies in animal models confirm the significant intestinal metabolism observed in vitro. In an isolated rat small intestine model, it was shown that the vast majority of absorbed resveratrol (B1683913) (96.5% ± 4.6%) was detected on the serosal side as its glucuronide conjugate, underscoring the extensive glucuronidation that occurs during its passage across the jejunal epithelium. researchgate.net

The absorption of the parent compound, trans-resveratrol, from the intestinal lumen into the enterocytes occurs primarily through passive diffusion. nih.gov However, once inside the intestinal cells, it is rapidly conjugated. The subsequent movement of trans-resveratrol 3-O-β-D-glucuronide is not passive; it is actively handled by ATP-binding cassette (ABC) transporters. nih.govresearchgate.net

Specifically, multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) have been identified as the key apical transporters responsible for the efflux of resveratrol glucuronide and sulfate conjugates from the enterocytes back into the intestinal lumen. nih.gov In vivo experiments in rats using specific inhibitors demonstrated that blocking MRP2 could reduce the efflux of the glucuronide by 55-61%, while inhibiting BCRP decreased its secretion by 64%. nih.gov This active efflux mechanism in the intestine is a major factor restraining the systemic absorption of resveratrol metabolites. nih.gov

Systemic Exposure and Bioavailability of trans-Resveratrol 3-O-β-D-Glucuronide in Animal Models (e.g., Rodents, Swine)

Following oral administration of trans-resveratrol to preclinical models, its 3-O-β-D-glucuronide conjugate is consistently the most abundant metabolite found in systemic circulation, with exposure levels far exceeding that of the parent compound. nih.gov

Plasma Concentration-Time Profiles (AUC, Cmax, Tmax)

Pharmacokinetic studies in both rats and mice reveal that after oral gavage with trans-resveratrol, the area under the plasma concentration-time curve (AUC) for trans-resveratrol-3-O-β-D-glucuronide is substantially higher than for free trans-resveratrol or its sulfate conjugate. nih.gov In mice administered 100 mg/kg of resveratrol, the maximum serum concentration (Cmax) for the 3-O-β-D-glucuronide metabolite was 17,544 ng/mL, which was reached at a Tmax of 0.25 hours. bioperine.jp The elimination half-life (t1/2) for this metabolite was calculated to be 6.46 hours. bioperine.jp Similarly, in rats, plasma concentrations of the glucuronide metabolite reach peak levels within a few hours, with Tmax values reported to be ≤ 263 minutes. nih.gov The concentration-time profiles for the glucuronide often exhibit secondary peaks, suggesting potential enterohepatic recirculation. nih.gov

Interactive Table: Pharmacokinetic Parameters of trans-Resveratrol 3-O-β-D-Glucuronide in Mice Data from C57BL mice following a single oral gavage of 100 mg/kg trans-resveratrol. bioperine.jp

ParameterValueUnit
Cmax17,544ng/mL
Tmax0.25hours
t1/26.46hours
AUC₀₋ᵢₙ𝒻89,794ng/mL*h

Absolute and Relative Bioavailability of trans-Resveratrol 3-O-β-D-Glucuronide Following Administration in Animal Models

Direct studies on the absolute or relative bioavailability of trans-resveratrol 3-O-β-D-glucuronide administered as a standalone compound are limited. Pharmacokinetic research has predominantly focused on administering the parent compound, trans-resveratrol, and measuring the resulting metabolites.

These studies consistently report a low oral bioavailability for trans-resveratrol itself, estimated at approximately 12–31% in rats. nih.gov This low bioavailability is not due to poor absorption from the gut but rather to extensive first-pass metabolism in the intestine and liver, where it is rapidly and efficiently converted to its glucuronide and sulfate conjugates. nih.govnih.gov Consequently, while the parent compound's systemic availability is limited, there is a very high systemic exposure to its metabolites. The high plasma concentrations and AUC values for trans-resveratrol 3-O-β-D-glucuronide are a direct reflection of this extensive metabolic conversion. nih.gov

Tissue Distribution and Accumulation Patterns of trans-Resveratrol 3-O-β-D-Glucuronide in Pre-clinical Animal Systems

Following absorption and systemic circulation, trans-resveratrol and its metabolites distribute to various tissues. Studies in rats administering trans-resveratrol-3-O-glucoside (a precursor that metabolizes to the glucuronide) showed that the major distribution tissues for trans-resveratrol-3-O-glucuronide were in the digestive tract. nih.gov The metabolite was also found to be eliminated from tissues relatively quickly. nih.gov

Research using radiolabeled trans-resveratrol in rats provides further insight into its distribution dynamics. researchgate.netucl.ac.ukcambridge.org At 2 hours post-administration, the highest concentrations of radioactivity were found in the plasma (1.7% of the administered dose), liver (1.0%), and kidney (0.6%). researchgate.netucl.ac.uk At this early time point, resveratrol-glucuronide was identified as the major metabolite circulating in the plasma, reaching concentrations of approximately 7 µM. researchgate.netcambridge.org

Interestingly, the chemical form retained in the tissues appears to change over time. While the glucuronide is the primary form in the blood shortly after administration, analysis at 18 hours post-administration revealed that the native resveratrol aglycone (the parent compound) was the main form identified in the liver, heart, lung, and brain. researchgate.netucl.ac.uk This suggests that the glucuronide conjugate may be taken up by tissues and subsequently deconjugated back to free resveratrol by enzymes such as β-glucuronidases, which are known to be present in various tissues. researchgate.net

Interactive Table: Distribution of Radioactivity in Rat Tissues 2 Hours After Oral [³H]trans-Resveratrol Administration Data represents the percentage of the total administered dose detected in each tissue. researchgate.netcambridge.org

Tissue% of Administered Dose
Plasma1.7%
Liver1.0%
Kidney0.6%

Distribution to Target Tissues (e.g., Liver, Kidney, Brain, Adipose Tissue in animal models)

Following administration of its parent compound, trans-resveratrol, the metabolite trans-resveratrol 3-O-β-D-glucuronide is distributed to various tissues in animal models. Studies in rats using radiolabeled trans-resveratrol have shown that after 2 hours, the liver and kidney retain 1.0% and 0.6% of the administered radioactivity, respectively, with resveratrol-glucuronide being identified as the major metabolite in plasma. researchgate.net Peak concentrations of resveratrol and its metabolites in the liver and kidney are generally reached within approximately 1 to 2 hours after administration. nih.gov

The digestive tract has been identified as a major site of distribution for trans-resveratrol 3-O-β-D-glucuronide in rats. nih.gov From the liver, resveratrol and its metabolites, including the 3-O-β-D-glucuronide form, enter systemic circulation and are taken up by peripheral tissues such as adipose tissue. nih.govresearchgate.net Furthermore, studies have demonstrated that resveratrol shows a high concentration in the brain after intravenous administration in rats, indicating that its metabolites may also cross the blood-brain barrier. mdpi.com While the parent compound is detected, it is the glucuronidated metabolite that represents a significant portion of the circulating compounds.

Tissue Distribution of Radioactivity 2 Hours After Gastric Administration of [3H]trans-Resveratrol in Rats

Tissue% of Administered DoseReference
Plasma1.7% researchgate.net
Liver1.0% researchgate.net
Kidney0.6% researchgate.net

Intra-tissue Concentration Gradients and Cellular Localization

Information regarding the specific concentration gradients of trans-resveratrol 3-O-β-D-glucuronide within tissues is limited. However, its cellular localization has been identified in key metabolic organs. In both the liver and kidney, trans-resveratrol 3-O-β-D-glucuronide has been noted to be present in the cytoplasm and in the extracellular space. nih.gov This localization is consistent with its formation in the cytoplasm via UDP-glucuronosyltransferase enzymes and its subsequent transport out of the cell for systemic circulation or excretion.

Excretion Pathways and Elimination Kinetics of trans-Resveratrol 3-O-β-D-Glucuronide in Animal Models

Biliary Excretion and Enterohepatic Recirculation Mechanisms

Biliary excretion is a significant pathway for the elimination of trans-resveratrol 3-O-β-D-glucuronide. The canalicular transporter Multidrug Resistance-Associated Protein 2 (Mrp2) has been shown to exclusively mediate the biliary excretion of resveratrol glucuronides in the isolated perfused rat liver. nih.gov In Mrp2-deficient rats, the cumulative biliary excretion of resveratrol glucuronides was dramatically reduced to 0-6% of that seen in normal rats, confirming the essential role of this transporter. nih.gov

This biliary excretion contributes to enterohepatic recirculation, a process where the metabolite is excreted into the bile, enters the intestine, is potentially deconjugated by gut bacteria, and the parent compound is reabsorbed. nih.govyoutube.com The occurrence of this process is evidenced by the appearance of secondary peaks in plasma concentration-time profiles of resveratrol metabolites in both rats and mice, observed around 640 minutes post-administration. nih.gov One study calculated the extent of enterohepatic recirculation for resveratrol glucuronide to be 24.0 ± 8.5%. nih.gov

Renal Excretion, Glomerular Filtration, and Tubular Secretion Processes

The kidneys are a primary route for the elimination of trans-resveratrol 3-O-β-D-glucuronide. nih.gov Studies in rats have demonstrated that after administration of a precursor compound, trans-resveratrol 3-O-β-D-glucuronide is the main metabolite excreted via the renal route, accounting for 52.8% of the administered dose over 72 hours. nih.gov The concentrations of this glucuronide metabolite are markedly higher in the urine and bile compared to its precursor or the parent resveratrol. nih.gov As a polar, water-soluble conjugate, it is readily filtered by the glomerulus and likely undergoes active tubular secretion to be eliminated in the urine.

Half-life and Clearance Rates of trans-Resveratrol 3-O-β-D-Glucuronide

Pharmacokinetic studies in mice have provided specific data on the elimination kinetics of trans-resveratrol 3-O-β-D-glucuronide. The elimination half-life (t1/2) for this metabolite was determined to be 6.46 hours. bioperine.jp In the same species, it has been observed to exhibit low clearance and a high volume of distribution. psu.edu The relatively long half-life compared to the parent compound suggests that the glucuronide metabolite persists in circulation for a longer duration.

Pharmacokinetic Parameters of trans-Resveratrol 3-O-β-D-Glucuronide in Mice

ParameterValueAnimal ModelReference
Elimination Half-life (t1/2)6.46 hoursC57BL Mice bioperine.jp
ClearanceLowMice psu.edu

Comparative Pharmacokinetics of trans-Resveratrol 3-O-β-D-Glucuronide Versus Other Resveratrol Metabolites and Parent Compound in Pre-clinical Studies

In preclinical models, trans-resveratrol undergoes rapid and extensive metabolism, resulting in significantly different pharmacokinetic profiles between the parent compound and its metabolites. A consistent finding across studies in both rats and mice is that the systemic exposure to trans-resveratrol 3-O-β-D-glucuronide is substantially greater than that of the parent trans-resveratrol and its sulfated metabolites. nih.gov

Based on the Area Under the Curve (AUC), which reflects total drug exposure, the relationship is often: trans-resveratrol-3-O-β-D-glucuronide >> trans-resveratrol-3-sulfate > trans-resveratrol. nih.gov In dogs, the mean molecular-weight adjusted AUC ratios of resveratrol glucuronide to the parent resveratrol ranged from 1 to 9, indicating significantly higher exposure to the glucuronidated form. nih.gov Similarly, plasma concentrations of trans-resveratrol 3-O-β-D-glucuronide are markedly higher than those of trans-resveratrol. nih.gov

The elimination half-life of the glucuronide metabolite is also typically longer than that of the parent compound. For instance, in one mouse study, the half-life of trans-resveratrol 3-O-β-D-glucuronide was 6.46 hours, compared to 5.40 hours for trans-resveratrol. bioperine.jp This extensive first-pass conjugation and metabolism lead to low bioavailability of the parent compound, while its glucuronidated metabolite becomes the predominant form in systemic circulation. nih.gov

Comparative Systemic Exposure (AUC) of Resveratrol and its Metabolites

CompoundRelative Systemic Exposure (AUC)Animal ModelReference
trans-Resveratrol 3-O-β-D-GlucuronideHighestRats, Mice nih.gov
trans-Resveratrol-3-SulfateIntermediateRats, Mice nih.gov
trans-Resveratrol (Parent)LowestRats, Mice nih.gov

Assessment of Metabolite Stability In Vivo and Interconversion Dynamics

Research in preclinical models has demonstrated that trans-resveratrol 3-O-β-D-glucuronide is relatively stable in circulation, exhibiting a quantifiable half-life. A study in C57BL mice, for instance, determined the pharmacokinetic parameters of this metabolite following oral administration of trans-resveratrol. The half-life (t1/2) for trans-resveratrol-3-O-β-D-glucuronide was calculated to be 6.46 hours, indicating its persistence in the serum for a significant period. bioperine.jp In the same study, the maximum serum concentration (Cmax) of the metabolite was found to be 17,544 ng/mL, achieved at 0.25 hours, with an area under the curve (AUC) of 89,794 ng/mL*h. bioperine.jp Similarly, pharmacokinetic studies in rats have shown a rapid appearance of resveratrol glucuronides in the plasma, followed by a slow decline, suggesting a degree of stability and gradual clearance. researchgate.net

The concept of interconversion dynamics is central to the in vivo fate of trans-resveratrol 3-O-β-D-glucuronide. One significant dynamic is the potential for deconjugation, where the glucuronide metabolite is hydrolyzed back to free trans-resveratrol. nih.gov This conversion can occur in target tissues, such as the liver, potentially releasing the active parent compound locally. nih.gov This process suggests that the glucuronide conjugate may serve as a carrier, delivering resveratrol to various tissues before being reactivated.

Enterohepatic recirculation is another key interconversion pathway. nih.gov Metabolites like trans-resveratrol 3-O-β-D-glucuronide can be transported from the liver to the bile, and then into the small intestine. researchgate.net Here, gut microbiota can deconjugate the metabolite, allowing the released trans-resveratrol to be reabsorbed into circulation. nih.govresearchgate.net The gut microbiota can also be responsible for further metabolism of resveratrol into other compounds, such as dihydroresveratrol. nih.gov

Furthermore, the chemical stability of the metabolite itself can lead to interconversion. Studies on the aqueous stability of resveratrol glucuronides have noted the potential for ready E/Z (trans-cis) isomerization of the 3-O-glucuronide form, a dynamic that could occur in the aqueous environment of the body. rsc.org

The table below summarizes key pharmacokinetic findings for trans-resveratrol 3-O-β-D-glucuronide from a preclinical mouse model.

Pharmacokinetic ParameterValueUnitPreclinical Model
Cmax (Maximum Concentration)17,544ng/mLC57BL Mice
tmax (Time to Cmax)0.25hoursC57BL Mice
t1/2 (Half-life)6.46hoursC57BL Mice
AUC (Area Under the Curve)89,794ng/mL*hC57BL Mice

Molecular and Cellular Mechanisms of Action of Trans Resveratrol 3 O β D Glucuronide

Direct Bioactivity of trans-Resveratrol 3-O-β-D-Glucuronide In Vitro

In vitro studies provide a foundational understanding of a compound's direct effects at the cellular level, independent of metabolic conversion. Research indicates that trans-Resveratrol 3-O-β-D-glucuronide possesses intrinsic biological activities, including antioxidant and anti-inflammatory properties. sigmaaldrich.comsigmaaldrich.com

The antioxidant capacity of trans-Resveratrol 3-O-β-D-glucuronide has been evaluated through both computational and experimental models, revealing nuanced activity.

Theoretical studies based on density functional theory have predicted the free radical scavenging potential of trans-Resveratrol 3-O-β-D-glucuronide. nih.gov These computational models suggest that the glucuronide exhibits stronger antioxidant activity than its parent compound, trans-resveratrol. nih.gov The proposed predominant mechanism for this activity is hydrogen atom transfer, which is facilitated by the hydroxyl (OH) groups present in the trans-stilbene (B89595) structure. nih.gov

However, direct in vitro testing in cell-based assays has yielded different results. In a study using endothelial cells, trans-Resveratrol 3-O-β-D-glucuronide, unlike its parent compound, did not cause a change in intracellular ROS levels. researchgate.net This finding suggests that despite its theoretical antioxidant potential, the glucuronide metabolite may not directly function as a potent ROS scavenger within a cellular environment. researchgate.net

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant enzymes. While the parent compound, trans-resveratrol, is a well-documented activator of the Nrf2 pathway, direct in vitro evidence demonstrating that trans-Resveratrol 3-O-β-D-glucuronide can independently activate this pathway or modulate the activity of endogenous antioxidant enzymes remains limited in the current scientific literature.

trans-Resveratrol 3-O-β-D-glucuronide has been investigated for its potential to directly modulate inflammatory pathways in cell culture systems. General assessments suggest it possesses anti-inflammatory properties, believed to be mediated through the inhibition of enzymes involved in the production of inflammatory mediators. sigmaaldrich.comsigmaaldrich.com

Research into the direct inhibitory effects of trans-Resveratrol 3-O-β-D-glucuronide on key pro-inflammatory mediators has focused primarily on the cyclooxygenase (COX) enzymes. Studies indicate that the compound is a weak inhibitor of COX-1 and COX-2. researchgate.net Specifically, trans-Resveratrol 3-O-β-D-glucuronide has been shown to bind to COX-1 with a half-maximal inhibitory concentration (IC50) of 150 µM. caymanchem.com The inhibitory activity on COX-2 is also reported to be weak. researchgate.net

Inhibitory Activity of trans-Resveratrol 3-O-β-D-Glucuronide on Cyclooxygenase-1 (COX-1)
Target EnzymeReported ActivityIC50 ValueSource
Cyclooxygenase-1 (COX-1)Binding/Inhibition150 µM caymanchem.com

Direct experimental evidence for the inhibition of other key pro-inflammatory mediators, such as Nuclear Factor-kappa B (NF-κB) or inducible Nitric Oxide Synthase (iNOS), by trans-Resveratrol 3-O-β-D-glucuronide is not prominently available in the reviewed scientific literature.

Cytokines and chemokines are critical signaling molecules that mediate inflammatory responses. While the parent compound trans-resveratrol is known to modulate the production of various cytokines, there is a lack of specific in vitro data demonstrating a direct effect of trans-Resveratrol 3-O-β-D-glucuronide on cytokine and chemokine production in cell culture models.

Effects on Cellular Proliferation and Apoptosis in Specific Cell Lines (e.g., cancer cell models, normal cell models)

trans-Resveratrol 3-O-β-D-Glucuronide, a major metabolite of resveratrol (B1683913), has demonstrated effects on the growth and survival of various cell lines, particularly in cancer models. Research indicates that this compound can inhibit the proliferation of several intestinal cancer cell lines with IC50 values ranging from 10 to 16.5 µM. caymanchem.com

Studies have shown that trans-Resveratrol 3-O-β-D-Glucuronide can induce cell cycle arrest in specific cancer cells. For instance, in SW480 intestinal cancer cells, treatment with the compound at a concentration of 30 µM leads to cell cycle arrest at the G₀/G₁ phase. caymanchem.com This suggests a mechanism of action that involves interference with the molecular machinery that governs the transition of cells from the resting/preparatory phase to the DNA synthesis phase, thereby halting proliferation.

Table 1: Effect of trans-Resveratrol 3-O-β-D-Glucuronide on Intestinal Cancer Cell Lines

Cell Line Effect Concentration
Various Intestinal Cancer Cells Proliferation Reduction (IC50) 10-16.5 µM

The role of trans-Resveratrol 3-O-β-D-Glucuronide in apoptosis, or programmed cell death, appears to be context-dependent and distinct from its parent compound, resveratrol. In a study using Jurkat T cells, pretreatment with trans-Resveratrol 3-O-β-D-Glucuronide was found to reduce the extent of DNA strand breaks induced by the chemotherapy agent camptothecin. nih.gov However, this protective effect on DNA integrity did not translate to a change in the induction of apoptosis. nih.gov The percentage of cells undergoing apoptosis, as measured by cleaved poly ADP-ribose polymerase (PARP), remained unchanged. nih.gov This finding indicates that while the glucuronide metabolite can mitigate DNA damage, it does not appear to directly engage or influence the primary apoptotic pathways in this specific cell model.

Table 2: Comparative Effects of Resveratrol and its Glucuronide Metabolite in Camptothecin-Treated Jurkat T Cells

Compound Effect on DNA Strand Breaks Effect on Apoptosis
trans-Resveratrol (Aglycone) Increased Increased

Modulation of Key Cellular Signaling Pathways and Receptors

The interaction of trans-Resveratrol 3-O-β-D-Glucuronide with key cellular signaling pathways is an area of ongoing investigation. Its activity is often compared to that of resveratrol, though its distinct chemical structure as a glucuronide conjugate can lead to different molecular interactions.

While the parent compound, resveratrol, is widely recognized as an activator of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity, direct evidence for significant SIRT1 activation by trans-Resveratrol 3-O-β-D-Glucuronide is not well-established in the current scientific literature. The majority of studies on sirtuin activation focus on the aglycone form of resveratrol. nih.govnews-medical.netnih.gov

Similar to SIRT1 activation, the engagement of the AMP-Activated Protein Kinase (AMPK) pathway is a well-documented mechanism of action for resveratrol. nih.govnih.gov AMPK acts as a central energy sensor in cells. However, specific studies detailing the direct engagement or activation of the AMPK pathway by the trans-Resveratrol 3-O-β-D-Glucuronide metabolite are limited. The biological activities of resveratrol metabolites can differ significantly from the parent compound, and further research is needed to elucidate the specific role of the glucuronide form in this pathway.

The structural similarity of resveratrol to 17-β-estradiol allows it to bind to estrogen receptors (ER). nih.gov When the estrogenic and anti-estrogenic activities of resveratrol and its primary human metabolites were compared, notable differences were observed. In one study, trans-Resveratrol 3-O-β-D-Glucuronide did not exhibit strong estrogenic or antagonistic activity. researchgate.net In contrast, the sulfated metabolite, trans-resveratrol-3-O-sulfate, demonstrated strong antagonistic activity, particularly for estrogen receptor alpha (ERα). researchgate.net This suggests that the glucuronidation at the 3-position may hinder effective binding and modulation of estrogen receptors compared to other metabolic forms.

Table 3: Compound Names Mentioned

Compound Name
trans-Resveratrol 3-O-β-D-Glucuronide
Resveratrol
Camptothecin
17-β-estradiol
Aromatic Hydrocarbon Receptor (AhR) Interaction

Current scientific literature does not provide direct evidence of a significant interaction between trans-resveratrol 3-O-β-D-glucuronide and the Aromatic Hydrocarbon Receptor (AhR). Research on the interaction with AhR has predominantly focused on the parent compound, resveratrol, which has been shown to act as an antagonist to this receptor. The structural modification of resveratrol through glucuronidation at the 3-O position likely alters its ability to bind to the ligand-binding pocket of the AhR. Further investigation is required to definitively determine the nature and extent of any potential interaction between trans-resveratrol 3-O-β-D-glucuronide and the AhR signaling pathway.

Other Specific Receptor-Ligand Interactions and Downstream Cascades Mediated by trans-Resveratrol 3-O-β-D-Glucuronide

Beyond the realm of AhR, trans-resveratrol 3-O-β-D-glucuronide has been demonstrated to engage in specific interactions with other cellular receptors, thereby initiating downstream signaling cascades.

Notably, this metabolite has been identified as a ligand for Cyclooxygenase-1 (COX-1), exhibiting binding with an IC50 of 150 µM. caymanchem.com This interaction suggests a potential role in modulating the production of prostaglandins, which are key mediators of inflammation.

Furthermore, studies have implicated trans-resveratrol 3-O-β-D-glucuronide in the activation of the A3 adenosine (B11128) receptor. This interaction has been linked to the inhibition of colon cancer cell growth, depletion of cyclin D1, and subsequent cell cycle arrest at the G1 phase. medchemexpress.com

There is also evidence to suggest that trans-resveratrol 3-O-β-D-glucuronide may activate the sirtuin pathway, which is involved in regulating metabolism and aging. sigmaaldrich.com However, the precise mechanisms and downstream consequences of this activation require further elucidation.

The table below summarizes the known receptor-ligand interactions of trans-resveratrol 3-O-β-D-glucuronide.

Receptor/EnzymeInteractionDownstream Effect
Cyclooxygenase-1 (COX-1)Binding (IC50 = 150 µM)Potential modulation of prostaglandin (B15479496) synthesis
A3 Adenosine ReceptorActivationInhibition of colon cancer cell growth, Cyclin D1 depletion, G1 cell cycle arrest
Sirtuin PathwayActivation (putative)Regulation of metabolism and aging

Epigenetic Modulations (e.g., DNA Methylation, Histone Modification in cell models)

The influence of trans-resveratrol 3-O-β-D-glucuronide on epigenetic mechanisms is an emerging area of research. While most studies have focused on the parent compound, some evidence suggests that the glucuronide metabolite may also play a role in modulating epigenetic landscapes.

One study in women at increased risk for breast cancer found that increasing serum levels of both trans-resveratrol and its glucuronide metabolite were associated with a decrease in the methylation of the Ras association domain family member 1 (RASSF-1α) gene. nih.gov RASSF-1α is a tumor suppressor gene that is often silenced by hypermethylation in various cancers.

Furthermore, research on resveratrol has shown its ability to induce DNA hypermethylation and subsequent silencing of oncogenes in breast cancer cells. mdpi.com Resveratrol treatment has also been linked to alterations in histone modifications, specifically an increase in the repressive mark H3K27 trimethylation and a decrease in the active marks H3K9 and H3K27 acetylation at the enhancer regions of oncogenes. mdpi.com While these studies did not exclusively use the 3-O-glucuronide metabolite, the high circulating levels of this conjugate suggest it could contribute to these epigenetic changes in vivo.

A study on Jurkat T cells demonstrated that pretreatment with resveratrol-3-O-glucuronide could reduce DNA strand breakage induced by camptothecin, which is associated with the phosphorylation of histone H2AX, a marker of DNA damage. nih.gov

Further research is necessary to specifically delineate the direct epigenetic effects of trans-resveratrol 3-O-β-D-glucuronide in various cell models.

Indirect Bioactivity via Metabolic Deconjugation and Parent Compound Regeneration

A significant aspect of the bioactivity of trans-resveratrol 3-O-β-D-glucuronide is its role as a precursor to the more biologically active aglycone, resveratrol. This indirect mechanism involves the enzymatic cleavage of the glucuronide moiety, leading to the localized release of resveratrol in various tissues.

Contribution of β-Glucuronidase-Mediated Resveratrol Release to Observed Biological Effects

The enzyme β-glucuronidase, present in various tissues and expressed by the gut microbiota, is capable of hydrolyzing the glucuronide bond of trans-resveratrol 3-O-β-D-glucuronide, thereby releasing free resveratrol. whiterose.ac.uk This deconjugation process is crucial for the in vivo bioactivity of resveratrol, as the glucuronide itself may have limited cell permeability and a different spectrum of biological targets compared to the parent compound.

The activity of β-glucuronidase is particularly relevant in the context of inflammation. Inflammatory cells, such as macrophages, can secrete β-glucuronidase at sites of inflammation, creating an acidic microenvironment that is optimal for the enzyme's activity. nih.gov This suggests a mechanism whereby the circulating glucuronide metabolite can be selectively activated to release resveratrol in tissues where its anti-inflammatory effects are most needed.

Studies with human gut bacteria have shown that various species, including Bacteroides intestinalis and Bacteroides thetaiotaomicron, can partially hydrolyze resveratrol 3-O-glucuronide. whiterose.ac.uk This indicates that the gut microbiome plays a significant role in the metabolism and potential reactivation of resveratrol from its glucuronidated form.

Localized Resveratrol Concentrations and Their Biological Relevance in Animal Organs

Following oral administration of resveratrol, trans-resveratrol 3-O-β-D-glucuronide is the major metabolite found in the plasma. cambridge.orgnih.gov However, studies in rats have shown that after a period of time, the parent compound, resveratrol, becomes the predominant form retained in tissues such as the liver, heart, lung, and brain. cambridge.orgresearchgate.net

For instance, one study administering radiolabeled trans-resveratrol to rats found that at 2 hours post-administration, resveratrol-glucuronide was the major metabolite in plasma, reaching a concentration of 7 µM. cambridge.orgresearchgate.net However, at 18 hours, the main form identified in the liver, heart, lung, and brain was the native resveratrol aglycone. cambridge.orgresearchgate.net This suggests that tissues can take up the glucuronide from circulation and subsequently deconjugate it to release free resveratrol, which is then retained.

Another study investigating the tissue distribution of trans-resveratrol-3-O-glucoside (a precursor to the glucuronide) in rats found that the major distribution of the glucuronide and resveratrol was in the digestive tract. nih.gov

The table below presents data on the distribution of resveratrol and its glucuronide metabolite in rat tissues after oral administration of [3H]trans-resveratrol.

Tissue2 hours post-administration (% of administered dose)18 hours post-administration (% of administered dose)Predominant form at 18 hours
Plasma1.7%0.5%Resveratrol Aglycone
Liver1.0%0.25% (25% of 2h conc.)Resveratrol Aglycone
Kidney0.6%0.06% (10% of 2h conc.)Resveratrol Aglycone
Brain-43% of 2h concentrationResveratrol Aglycone
Heart--Resveratrol Aglycone
Lung--Resveratrol Aglycone

Data compiled from Abd El-Mohsen et al., 2006. cambridge.orgresearchgate.net

This localized regeneration of resveratrol from its glucuronide conjugate is biologically significant as it allows for the delivery of the active compound to target tissues, potentially overcoming the limitations of resveratrol's rapid metabolism and low bioavailability.

Structure-Activity Relationship (SAR) Studies of trans-Resveratrol 3-O-β-D-Glucuronide

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In the case of trans-resveratrol 3-O-β-D-glucuronide, the addition of the glucuronic acid moiety at the 3-hydroxyl position significantly alters its physicochemical properties and, consequently, its biological effects compared to the parent molecule, resveratrol.

The glucuronidation increases the water solubility and molecular weight of resveratrol, which can affect its absorption, distribution, and ability to cross cell membranes. The presence of the bulky, hydrophilic glucuronide group can also sterically hinder or prevent the interaction of the molecule with certain receptor binding sites that are accessible to the parent resveratrol.

For instance, while resveratrol is known to interact with a wide range of molecular targets, the biological activities of its 3-O-glucuronide appear to be more specific, as highlighted by its interactions with COX-1 and A3 adenosine receptors. caymanchem.commedchemexpress.com

A study comparing the antioxidant activity of trans-resveratrol and its metabolites found that the glucuronide conjugates had weaker activity than the parent compound in some assays. This is likely due to the modification of the phenolic hydroxyl group, which is crucial for the free radical scavenging activity of resveratrol.

Conversely, the glucuronide may exhibit activities not seen with the parent compound. The antiproliferative effects of trans-resveratrol 3-O-β-D-glucuronide in certain intestinal cancer cell lines, with IC50 values in the range of 10-16.5 µM, suggest a direct effect of the conjugate itself, rather than solely relying on conversion back to resveratrol. caymanchem.commedchemexpress.com

Influence of the Glucuronide Moiety on Receptor Binding and Cellular Uptake

The addition of a glucuronide moiety to the resveratrol structure significantly alters its physicochemical properties, which in turn influences its interaction with cellular components, including receptor binding and cellular uptake. The bulky and hydrophilic nature of the glucuronic acid group can affect how the molecule binds to proteins and traverses cell membranes.

Research has shown that the position of glucuronidation is critical. For instance, in studies of binding to human serum albumin (HSA), trans-resveratrol 3-O-β-D-glucuronide was found to adopt a different orientation upon binding compared to both the parent resveratrol and its 4'-glucuronide counterpart, leading to a reduced binding ability. nih.gov This suggests that the glucuronide at the 3-position may sterically hinder or alter the electrostatic interactions necessary for optimal binding to this major transport protein.

Conversely, the glucuronide moiety can also facilitate specific interactions. Glucuronidated metabolites of resveratrol have been found to bind with high affinity to the 67-kDa laminin (B1169045) receptor, a cell-surface protein. nih.gov This interaction is thought to be mediated by the glucuronic acid part of the molecule, which may mimic the binding of other natural ligands like glycosaminoglycans. nih.gov This suggests that while binding to some proteins is reduced, the glucuronide group may confer affinity for other specific receptors, thereby mediating distinct biological effects.

Cellular uptake mechanisms are also influenced by glucuronidation. While the parent resveratrol can be absorbed through passive diffusion and with membrane transporters, the increased water solubility of the glucuronide metabolite may alter its primary mode of cellular entry. nih.gov Although specific transporters for resveratrol glucuronides are not fully characterized, their presence in various tissues suggests that mechanisms for their uptake exist.

Comparison of Bioactivity Profiles with Parent Resveratrol and Other Conjugates (e.g., Sulfates, Other Glucuronides)

The bioactivity of trans-resveratrol 3-O-β-D-glucuronide is not always equivalent to that of its parent compound, and it often exhibits a distinct profile when compared to other resveratrol conjugates like sulfates and the 4'-glucuronide. While some studies indicate that it retains certain biological activities, others show a marked decrease in potency for specific molecular targets.

For example, trans-resveratrol 3-O-β-D-glucuronide has been shown to inhibit the proliferation of several intestinal cancer cell lines. medchemexpress.comcaymanchem.com It has also been found to possess antioxidant activity, in some cases comparable to the parent resveratrol. nih.gov However, in other assays, its activity is significantly diminished. For instance, unlike resveratrol, trans-resveratrol 3-O-β-D-glucuronide did not elevate endothelial nitric oxide synthase (eNOS) enzyme activity or endothelial nitric oxide (NO) release. nih.gov

When compared to resveratrol sulfates, the bioactivity also varies. Resveratrol-3-sulfate and resveratrol-4'-sulfate have been shown to activate sirtuin-1 to a similar extent as resveratrol, while the activity of the glucuronide metabolites in this regard is less clear. nih.gov Furthermore, resveratrol-4'-sulfate demonstrated a potent inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2), similar to resveratrol, whereas trans-resveratrol 3-O-β-D-glucuronide was only weakly active against these enzymes. nih.govnih.gov

The following table summarizes a comparison of the bioactivities of trans-resveratrol 3-O-β-D-glucuronide and related compounds based on available research findings.

Biological Activitytrans-Resveratroltrans-Resveratrol 3-O-β-D-Glucuronidetrans-Resveratrol 4'-O-β-D-GlucuronideResveratrol Sulfates
Antioxidant Activity HighComparable to Resveratrol in some assays nih.govComparable to Resveratrol in some assays nih.govVariable, some activity retained
Anti-inflammatory (COX Inhibition) Potent inhibitor of COX-1 and COX-2 nih.govWeakly active nih.govEquipotent to Resveratrol for COX-2 nih.govResveratrol-4'-sulfate is a potent inhibitor nih.govnih.gov
Cancer Cell Proliferation InhibitoryInhibitory against some intestinal cancer cells medchemexpress.comcaymanchem.comInhibitory against some intestinal cancer cellsInhibitory against some colon cancer cells nih.gov
eNOS Activation ActivatesNo significant effect nih.govNo significant effectNo significant effect nih.gov
Sirtuin-1 Activation ActivatesLess studiedLess studiedResveratrol-3-sulfate and -4'-sulfate are potent activators nih.gov

Molecular Docking and Computational Chemistry Approaches to Elucidate SAR for trans-Resveratrol 3-O-β-D-Glucuronide

Molecular docking and other computational chemistry techniques have become invaluable tools for understanding the structure-activity relationships (SAR) of resveratrol and its metabolites, including trans-resveratrol 3-O-β-D-glucuronide. These in silico methods provide insights into how these molecules interact with protein targets at an atomic level, helping to explain the observed differences in their biological activities.

Computational studies have been employed to predict the binding modes of resveratrol and its conjugates to various enzymes. For example, molecular docking simulations have been used to investigate the binding of resveratrol metabolites to the active sites of COX-1 and COX-2. nih.gov These studies can help to rationalize why resveratrol and some of its sulfate (B86663) metabolites are potent inhibitors, while glucuronides show weaker activity. The bulky glucuronide group may cause steric clashes or unfavorable electrostatic interactions within the enzyme's binding pocket, preventing the molecule from adopting the optimal conformation for inhibition.

Density functional theory (DFT) is another computational approach that has been used to study the antioxidant properties of resveratrol and its derivatives. nih.gov These calculations can determine parameters like bond dissociation enthalpy, which relates to the ease of hydrogen atom donation, a key mechanism of free radical scavenging. Such studies have indicated that trans-resveratrol 3-O-β-D-glucuronide can exhibit strong antioxidant activity. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Trans Resveratrol 3 O β D Glucuronide

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analysis of trans-Resveratrol 3-O-β-D-Glucuronide, enabling its separation from the parent compound, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the most frequently employed techniques. Gas chromatography (GC) also presents a viable, albeit more complex, alternative.

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid and High-Resolution Separations

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. UHPLC is particularly well-suited for the complex task of separating multiple resveratrol (B1683913) metabolites in biological fluids. nih.gov

Often coupled with tandem mass spectrometry (MS/MS), UHPLC provides a powerful platform for the definitive identification and quantification of trans-Resveratrol 3-O-β-D-Glucuronide. For instance, a UPLC-MS/MS method was developed for the simultaneous quantification of polydatin (B1678980) and resveratrol, demonstrating the high-throughput capabilities of this technique. nih.gov The use of a C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid is a common approach for such separations. nih.gov

ParameterUHPLC-MS/MS Conditions
Column Acquity BEH C18 (2.1 x 50 mm)
Mobile Phase Acetonitrile and 0.1% formic acid
Detection Tandem Mass Spectrometry (MS/MS)
Key Advantage Rapid analysis and high resolution
Reference An et al., 2015 nih.gov

This interactive table outlines typical parameters for the UHPLC analysis of resveratrol and its metabolites.

Gas Chromatography (GC) Coupled with Derivatization Strategies (e.g., Silylation)

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. trans-Resveratrol 3-O-β-D-Glucuronide, being a polar and non-volatile molecule, cannot be directly analyzed by GC. Therefore, a chemical modification step known as derivatization is mandatory to increase its volatility. researchgate.net

The most common derivatization strategy for compounds with hydroxyl groups, like resveratrol and its glucuronides, is silylation. researchgate.net This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis, typically coupled with mass spectrometry (GC-MS) for definitive identification. researchgate.net

Another derivatization strategy that has been successfully applied to resveratrol isomers is the use of ethylchloroformate. mdpi.comnih.gov This reaction can occur directly in the aqueous phase, potentially reducing sample processing time. mdpi.comnih.gov While these techniques have been primarily developed for the parent compound, they are, in principle, applicable to its glucuronide metabolites, although optimization of the reaction conditions would be necessary. The complexity of the derivatization step, however, makes HPLC and UHPLC the more direct and commonly used techniques for the analysis of trans-Resveratrol 3-O-β-D-Glucuronide.

Chiral Chromatography for Stereoisomer Resolution of trans-Resveratrol 3-O-β-D-Glucuronide (if applicable)

The application of chiral chromatography for the stereoisomer resolution of trans-Resveratrol 3-O-β-D-Glucuronide is generally not considered applicable. This is because the molecule is synthesized in biological systems through a stereospecific process. The parent molecule, resveratrol, exists as two primary stereoisomers: trans-resveratrol and cis-resveratrol. The glucuronidation process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is not only regioselective, favoring the 3-position, but also stereoselective, acting on a specific isomer. nih.govresearchgate.net

The sugar moiety attached is the β-D-glucuronide, which has a defined stereochemistry. Therefore, the resulting conjugate, trans-Resveratrol 3-O-β-D-Glucuronide, is a single, specific stereoisomer. wikipedia.org While analytical methods must differentiate between the cis and trans isomers of the parent resveratrol and their respective glucuronides, there are no other stereoisomers of the title compound itself that would necessitate resolution by chiral chromatography. nih.govresearchgate.net The distinct separation challenge lies in resolving the positional isomers, such as trans-Resveratrol 3-O-β-D-Glucuronide and trans-Resveratrol 4'-O-β-D-Glucuronide, which is effectively achieved using standard reversed-phase liquid chromatography techniques. nih.gov

Mass Spectrometric Identification and Quantification of trans-Resveratrol 3-O-β-D-Glucuronide

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the definitive identification and sensitive quantification of trans-Resveratrol 3-O-β-D-Glucuronide in complex biological matrices like plasma and urine. nih.govnih.govtandfonline.com This powerful technique allows for the direct measurement of the intact conjugate, avoiding the need for enzymatic hydrolysis which would preclude the direct detection of the metabolite. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and its tandem version, LC-MS/MS, are the most widely employed platforms for the analysis of resveratrol metabolites. tandfonline.com The LC component, typically using a C18 reversed-phase column, separates trans-Resveratrol 3-O-β-D-Glucuronide from its parent compound and other related metabolites based on polarity. nih.govnih.gov The MS detector then provides mass information, enabling precise identification and quantification.

Electrospray Ionization (ESI) is the most common ionization source used for the analysis of trans-Resveratrol 3-O-β-D-Glucuronide due to the compound's polarity and thermal lability. nih.gov ESI can be operated in both positive and negative ion modes. For resveratrol glucuronides, negative ion mode is frequently preferred as it readily forms the deprotonated molecule [M-H]⁻. nih.gov However, some methods have successfully utilized positive ion mode, detecting the protonated molecule [M+H]⁺ or other adducts. nih.govnih.gov The choice of polarity can depend on the specific instrument and the other analytes being measured simultaneously. For instance, one validated method used a polarity switch, detecting resveratrol sulfate (B86663) in negative mode and resveratrol glucuronide in positive mode within the same analytical run. nih.govresearchgate.net

Multiple Reaction Monitoring (MRM), performed on a triple quadrupole mass spectrometer, is the gold standard for targeted quantification of trans-Resveratrol 3-O-β-D-Glucuronide due to its exceptional sensitivity and selectivity. psu.edu This technique involves selecting the precursor ion (the deprotonated molecule of the glucuronide) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.

The most characteristic fragmentation for trans-Resveratrol 3-O-β-D-Glucuronide is the cleavage of the glucuronide moiety, resulting in the resveratrol aglycone. This corresponds to a specific precursor-to-product ion transition. The deprotonated molecule [M-H]⁻ of the glucuronide has a mass-to-charge ratio (m/z) of 403. nih.govpsu.edu Upon fragmentation, it loses the glucuronic acid group (176 Da), yielding the deprotonated resveratrol aglycone fragment at m/z 227. nih.govpsu.edu Monitoring the transition of m/z 403 → 227 allows for highly specific detection, minimizing interference from other compounds in the biological matrix. nih.govpsu.edu

Table 1: MRM Transitions for trans-Resveratrol 3-O-β-D-Glucuronide and Related Compounds
CompoundIon ModePrecursor Ion (m/z)Product Ion (m/z)Reference
trans-Resveratrol 3-O-β-D-GlucuronideNegative403227 nih.govpsu.edu
trans-ResveratrolNegative227185 nih.govpsu.edu
trans-Resveratrol-3-O-SulfateNegative307227 nih.govpsu.edu

For untargeted screening and metabolite profiling, precursor ion and neutral loss scans are invaluable tools.

Neutral Loss Scanning: This technique is particularly effective for identifying all glucuronide conjugates in a sample. The mass spectrometer is set to detect all precursor ions that lose a specific neutral fragment of 176.0321 Da, which corresponds to the mass of the glucuronic acid moiety (C₆H₈O₆). nih.gov This scan provides a comprehensive profile of all potential glucuronidated metabolites, including trans-Resveratrol 3-O-β-D-Glucuronide, even without prior knowledge of their exact masses. nih.govfortunejournals.com

Precursor Ion Scanning: Conversely, a precursor ion scan can be used to identify all metabolites that share a common core structure. In this case, the spectrometer is set to detect all parent ions that fragment to produce the resveratrol aglycone ion at m/z 227. This allows for the simultaneous detection of various resveratrol conjugates, such as glucuronides and sulfates, that all yield the same core fragment upon dissociation.

High-Resolution Mass Spectrometry (HRMS) using Orbitrap or Q-TOF Platforms

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, typically with mass errors below 5 ppm. fortunejournals.comresearchgate.netnih.gov This capability is crucial for the unambiguous identification of trans-Resveratrol 3-O-β-D-Glucuronide. By measuring the exact mass of the [M-H]⁻ ion, HRMS allows for the confident determination of the elemental formula (C₂₀H₁₉O₉ for the deprotonated ion), which greatly enhances identification certainty compared to nominal mass instruments. fortunejournals.comresearchgate.net

HRMS instruments can also acquire high-resolution product ion spectra, providing accurate mass measurements for all fragments. This aids in structural elucidation and confirms the identity of the fragments, such as the resveratrol aglycone. fortunejournals.comresearchgate.net A study using UPLC-Q-TOF/MS identified the quasi-molecular ion [M-H]⁻ of a resveratrol glucuronide metabolite at m/z 403.0828, which corresponds to the elemental formula C₂₀H₁₉O₉. fortunejournals.com

Table 2: High-Resolution Mass Spectrometry Data for trans-Resveratrol 3-O-β-D-Glucuronide
IonElemental FormulaCalculated m/zObserved m/zInstrument TypeReference
[M-H]⁻C₂₀H₁₉O₉403.1035403.0828Q-TOF fortunejournals.com
[M-H]⁻C₂₀H₁₉O₉403.1035403.0809Q-TOF nih.gov
Accurate Mass Measurement for Elemental Composition Determination

Accurate mass measurement, typically performed using high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers, is fundamental for the unambiguous identification of trans-Resveratrol 3-O-β-D-Glucuronide. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula.

The elemental composition of trans-Resveratrol 3-O-β-D-Glucuronide is C20H20O9. nih.govsigmaaldrich.com The theoretical monoisotopic mass of the neutral molecule is 404.1107 Da. nih.gov In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is observed. High-resolution mass spectrometry can measure this ion's m/z value to within a few parts per million (ppm) of its theoretical value, providing strong evidence for the compound's identity and distinguishing it from other isobaric compounds.

Table 1: Accurate Mass Measurement Data for [M-H]⁻ of trans-Resveratrol 3-O-β-D-Glucuronide

ParameterValue
Elemental FormulaC20H20O9
Theoretical Monoisotopic Mass (Neutral)404.11073 Da
Ion Form[M-H]⁻
Theoretical m/z404.11073 - 1.00783 = 403.10290 Da
Typical Mass Accuracy< 5 ppm
Fragment Ion Analysis for Structural Elucidation of trans-Resveratrol 3-O-β-D-Glucuronide

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of metabolites. In an MS/MS experiment, the precursor ion of trans-Resveratrol 3-O-β-D-Glucuronide (m/z 403.1 in negative mode) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments).

The most significant fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the resveratrol aglycone fragment ion at m/z 227. This specific loss is a hallmark of glucuronide conjugates and provides definitive structural information. Further fragmentation of the resveratrol ion can also occur, yielding ions at m/z 185 and 143, which helps to confirm the identity of the core stilbene (B7821643) structure. researchgate.net This fragmentation pattern is crucial for differentiating between isomers, such as the 3-O-glucuronide and the 4'-O-glucuronide.

Table 2: Characteristic MS/MS Fragment Ions of trans-Resveratrol 3-O-β-D-Glucuronide (Negative Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
403.1227.1176.0[Resveratrol - H]⁻
403.1185.1218.0Fragment of Resveratrol
403.1143.1260.0Fragment of Resveratrol

Isotope-Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise absolute quantification, isotope-dilution mass spectrometry is the gold standard. This method involves adding a known amount of a stable isotope-labeled (SIL) internal standard to the sample before any preparation steps. The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like ¹³C or ²H (deuterium). nih.govmedchemexpress.com

For trans-Resveratrol 3-O-β-D-Glucuronide, a common internal standard is trans-Resveratrol-3-O-β-D-glucuronide-¹³C₆. medchemexpress.com Because the SIL standard and the native analyte exhibit identical chemical and physical properties (e.g., extraction recovery, ionization efficiency), any sample loss or matrix effects during sample preparation and analysis will affect both compounds equally. nih.gov By measuring the ratio of the MS signal of the native analyte to that of the SIL internal standard, highly accurate and precise quantification can be achieved, correcting for variations that would otherwise introduce errors. nih.gov This technique has been successfully applied to quantify resveratrol metabolites in rat tissues. nih.gov

Sample Preparation Techniques for Complex Biological Matrices (non-human tissues/fluids, cell cultures)

The analysis of trans-Resveratrol 3-O-β-D-Glucuronide in biological matrices such as cell culture media or animal tissues requires effective sample preparation to remove interfering substances like proteins, lipids, and salts. longdom.orgnih.gov The choice of technique depends on the complexity of the matrix and the concentration of the analyte.

Solid-Phase Extraction (SPE) Development and Optimization

Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex samples. For resveratrol and its polar metabolites like glucuronides, reversed-phase sorbents such as C18 are commonly employed.

The process involves conditioning the C18 cartridge with methanol (B129727) and water, loading the acidified sample, washing with a weak organic solvent to remove hydrophilic impurities, and finally eluting the analyte of interest with a stronger organic solvent like methanol or acetonitrile. Optimization of the pH during sample loading and the composition of the wash and elution solvents is critical to ensure high recovery of trans-Resveratrol 3-O-β-D-Glucuronide while efficiently removing matrix components.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For resveratrol metabolites in aqueous samples like cell culture media, LLE can be an effective cleanup method. longdom.orgresearchgate.net

The selection of an appropriate organic solvent is key. Solvents such as ethyl acetate (B1210297) are often used to extract resveratrol and its less polar metabolites. However, due to the increased polarity of the glucuronide conjugate, optimization of the solvent system and sample pH is necessary to achieve efficient extraction. For instance, acidification of the aqueous sample can suppress the ionization of the carboxylic acid group on the glucuronide moiety, potentially improving its partitioning into the organic phase. Studies have explored solvents like benzyl (B1604629) benzoate (B1203000) for the efficient extraction of resveratrol from grapevine cell cultures, achieving high recovery and selectivity. longdom.org

Protein Precipitation and Ultrafiltration for Matrix Effect Reduction

For biological samples with high protein content, such as animal plasma or cell lysates, protein precipitation is a simple and rapid method for initial cleanup. nih.govnih.gov This is typically achieved by adding a water-miscible organic solvent, such as cold acetonitrile or methanol, to the sample in a specific ratio (e.g., 2:1 or 3:1 v/v). nih.govnih.gov The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. nih.gov The resulting supernatant, containing the analyte, is often cleaner and can be directly injected into the LC-MS system or subjected to further cleanup steps like SPE.

Ultrafiltration is another technique used to remove proteins and other high-molecular-weight macromolecules. The sample is passed through a membrane with a specific molecular weight cutoff (MWCO), allowing smaller molecules like trans-Resveratrol 3-O-β-D-Glucuronide to pass through while retaining larger interfering molecules. This method is particularly useful as it avoids the use of organic solvents and can minimize sample dilution.

Enzymatic Digestion Pre-treatment for Total Resveratrol Equivalents

To determine the total resveratrol content in biological samples, which includes the parent compound and its conjugated metabolites like glucuronides and sulfates, an enzymatic hydrolysis pre-treatment step is commonly employed. This process simplifies the analytical procedure by converting the various conjugated forms back to the parent aglycone, trans-resveratrol, allowing for quantification as a single entity.

The primary enzyme used for the cleavage of the glucuronic acid moiety from trans-resveratrol 3-O-β-D-glucuronide is β-glucuronidase. nih.govfrontiersin.org This hydrolysis reaction breaks the ether bond linking the glucuronic acid to the 3-hydroxyl group of the resveratrol molecule. In many analytical protocols, a combination of β-glucuronidase and sulfatase is used to ensure the complete hydrolysis of both glucuronidated and sulfated resveratrol metabolites present in the sample. frontiersin.orgmdpi.com

The identity of the glucuronide peaks in chromatographic analysis can be confirmed by treating the sample with β-glucuronidase; the disappearance of the peak corresponding to the glucuronide and a concurrent increase in the peak for the parent resveratrol confirms its identity. nih.gov The accuracy of this indirect approach is highly dependent on the selectivity of the enzymatic hydrolysis and the extent to which the reaction is carried to completion. nih.gov Therefore, careful optimization of reaction conditions such as enzyme concentration, incubation time, temperature, and pH is critical for achieving complete and reliable hydrolysis for the accurate determination of total resveratrol equivalents.

Method Validation and Quality Control Procedures for trans-Resveratrol 3-O-β-D-Glucuronide Analysis

For the direct and accurate measurement of trans-resveratrol 3-O-β-D-glucuronide, it is essential to develop and validate robust analytical methods, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) and the Food and Drug Administration (FDA) to ensure the reliability of the obtained data. nih.govglobalresearchonline.net The validation process assesses several key performance parameters as detailed below.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For trans-resveratrol 3-O-β-D-glucuronide, linearity is typically assessed by constructing a calibration curve from a series of standards of known concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have demonstrated excellent linearity for the quantification of trans-resveratrol 3-O-β-D-glucuronide. nih.gov For instance, a validated method showed a linear range from 5 to 1000 ng/mL in dog plasma. nih.govresearchgate.net The calibration curves consistently yield a coefficient of determination (r²) value of 0.995 or greater, indicating a strong linear relationship. nih.govresearchgate.net Another study reported linearity for resveratrol analysis between 5 ng/mL and 500 ng/mL in plasma. nih.gov

AnalyteMatrixLinear RangeCorrelation Coefficient (r²)Reference
trans-Resveratrol 3-O-β-D-GlucuronideDog Plasma5 - 1000 ng/mL≥ 0.995 nih.gov
trans-ResveratrolHuman Plasma5 - 500 ng/mLNot Reported nih.gov
trans-ResveratrolHuman Plasma0.010 - 6.4 µg/mL> 0.9998 nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. globalresearchonline.net These parameters define the sensitivity of the analytical method.

For trans-resveratrol 3-O-β-D-glucuronide, the LOQ has been established at 30 ng/mL, with an LOD of 10 ng/mL in one study. bioperine.jp Another method established the lower limit of quantitation (LLOQ) at 5 ng/mL for both resveratrol and its glucuronide in dog plasma. nih.gov In human plasma and urine, the LOQ for the parent compound resveratrol was determined to be 5 ng/mL, with an LOD of 2.0 ng/mL. nih.gov

AnalyteParameterValueMatrixReference
trans-Resveratrol 3-O-β-D-GlucuronideLOD10 ng/mLNot Specified bioperine.jp
trans-Resveratrol 3-O-β-D-GlucuronideLOQ30 ng/mLNot Specified bioperine.jp
trans-Resveratrol 3-O-β-D-GlucuronideLLOQ5 ng/mLDog Plasma nih.gov
trans-ResveratrolLOD2.0 ng/mLHuman Plasma & Urine nih.gov
trans-ResveratrolLOQ5 ng/mLHuman Plasma & Urine nih.gov

Accuracy refers to the closeness of a measured value to the true value, often expressed as a percentage of the nominal concentration. Precision measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). globalresearchonline.net These are assessed through intra-day (within-run) and inter-day (between-run) analyses of quality control (QC) samples at low, medium, and high concentrations.

A validated LC-MS/MS method for trans-resveratrol 3-O-β-D-glucuronide demonstrated accuracy between 90% and 112% of the true value. nih.gov The precision for the same method was 9% RSD or less for all validation experiments. nih.gov For within-run and between-run assessments, precision for the glucuronide ranged from 2% to 9% RSD. nih.gov Another study reported inter-day variation for resveratrol-3-O-β-D-glucuronide analysis at 12.7%. bioperine.jp

AnalyteParameterConcentration LevelsResultReference
trans-Resveratrol 3-O-β-D-GlucuronideAccuracyLow, Mid, High QC90 - 112% of true value nih.gov
trans-Resveratrol 3-O-β-D-GlucuronidePrecision (Within-run)Low, Mid, High QC2 - 9% RSD nih.gov
trans-Resveratrol 3-O-β-D-GlucuronidePrecision (Inter-day)Not Specified12.7% bioperine.jp
trans-ResveratrolPrecision (Intra-day)0.010, 3.2, 6.4 µg/mL0.46 - 1.02% RSD nih.gov
trans-ResveratrolPrecision (Inter-day)0.010, 3.2, 6.4 µg/mL0.63 - 2.12% RSD nih.gov

When analyzing biological samples, components of the matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, causing suppression or enhancement of the signal. This is known as the matrix effect. Recovery is the efficiency of the extraction procedure in recovering the analyte from the sample matrix.

For trans-resveratrol 3-O-β-D-glucuronide, average recovery from dog plasma using a protein precipitation method was found to be between 74% and 77% across low, mid, and high QC sample concentrations. nih.gov Importantly, a comparison of peak areas from analytes in the reconstitution solvent to those in extracted plasma showed no significant matrix ion suppression. nih.gov Another study reported a recovery of 67% for resveratrol-3-O-β-D-glucuronide from plasma samples. bioperine.jp

Stability studies are essential to ensure that the concentration of the analyte does not change during sample collection, handling, storage, and analysis. The stability of trans-resveratrol 3-O-β-D-glucuronide is evaluated under various conditions.

Bench-top stability experiments in dog plasma showed that the glucuronide metabolite is generally stable. nih.gov Recoveries were within ±10% of the nominal concentration after 4 hours at room temperature, with only a slight increase to 113% recovery for the high QC sample noted. nih.gov Unlike the parent compound, which showed significant degradation after 24 hours at room temperature, the glucuronide metabolite demonstrates greater stability under these conditions. nih.gov The stability of resveratrol itself has been shown to be influenced by pH and temperature, with greater stability at acidic pH. researchgate.net Studies on the aqueous stability of the pure glucuronide have noted remarkable differences between the 3-O- and 4'-O- isomers, with the 3-O-glucuronide showing a readiness for E/Z isomerisation. rsc.orgrsc.org

Comparative Analysis with Other Resveratrol Conjugates and Non Glucuronidated Forms

Relative Biological Contributions of trans-Resveratrol 3-O-β-D-Glucuronide in Context of the "Resveratrol Metabolome"

The resveratrol (B1683913) metabolome is diverse, consisting mainly of glucuronidated and sulfated derivatives, with smaller amounts of reduced forms produced by the gut microbiota, such as dihydroresveratrol. nih.govnih.gov Trans-resveratrol 3-O-β-D-glucuronide is one of the principal metabolites found in human plasma following resveratrol consumption. nih.gov Due to the low bioavailability of the parent trans-resveratrol, it is hypothesized that its biological effects in vivo may be, at least in part, mediated by its major metabolites.

Differential Bioactivity Among Various Resveratrol Glucuronides (e.g., 4'-O-Glucuronide, 3,4'-di-O-Glucuronide)

The position of glucuronidation on the resveratrol molecule influences its biological properties. Studies comparing trans-resveratrol 3-O-β-D-glucuronide with its isomer, trans-resveratrol 4'-O-β-D-glucuronide, have revealed distinct bioactivities.

In colon cancer cell lines (Caco-2 and CCL-228), both trans-resveratrol 3-O-D-glucuronide and trans-resveratrol 4'-O-D-glucuronide were found to inhibit cell growth. nih.gov However, they induced a G1 phase cell cycle arrest, which contrasts with the S phase arrest caused by the parent trans-resveratrol. nih.gov This indicates a different mechanism of action for the glucuronide metabolites compared to the aglycone.

Furthermore, there is evidence of differential effects on cellular processes. For instance, one study found that resveratrol-4′-O-glucuronide upregulated the mRNA levels of macrophage inflammatory protein 1β in LPS-activated macrophages, an effect not observed with resveratrol-3-O-glucuronide. nih.gov In another study involving Jurkat T cells, both resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide were shown to reduce DNA strand breakage induced by camptothecin, while the parent resveratrol actually increased DNA damage under the same conditions. mdpi.com These findings underscore that the specific positioning of the glucuronide moiety is a critical determinant of the metabolite's biological function.

Interplay Between Glucuronidation and Sulfation Pathways and Their Respective Metabolite Profiles

Glucuronidation and sulfation are the two primary phase II metabolic pathways for resveratrol in humans. nih.gov These pathways are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which are highly expressed in the liver and intestines. nih.gov There is an interplay and, to some extent, competition between these two pathways, which shapes the resulting metabolite profile.

In humans, sulfation appears to be the predominant metabolic route for resveratrol, leading to higher plasma concentrations of sulfate (B86663) conjugates compared to glucuronide conjugates. oregonstate.edumdpi.com Conversely, in rodents, glucuronidation is the more dominant pathway. mdpi.com The specific enzymes involved, such as UGT1A1 for 3-O-glucuronidation and SULT1A1 for 3-O-sulfation, and their expression levels in various tissues, dictate the ratio of different metabolites formed. mdpi.comnih.gov

Bioactivity Assessments of trans-Resveratrol 3-O-β-D-Glucuronide in relation to Parent trans-Resveratrol

Direct comparisons of the bioactivity of trans-resveratrol 3-O-β-D-glucuronide and its parent compound have yielded varied results depending on the biological endpoint being assessed. While conjugation with glucuronic acid can alter the molecule's properties, it does not necessarily render it inactive.

In some assays, the glucuronide metabolite shows comparable or even enhanced activity. For example, in terms of antioxidant activity, trans-resveratrol 3-O-glucuronide showed a comparable ability to the parent resveratrol in protecting against certain forms of DNA strand breakage. nih.gov However, in other contexts, its activity is attenuated. For instance, while parent trans-resveratrol is a known inhibitor of cyclooxygenase-1 (COX-1), trans-resveratrol 3-O-β-D-glucuronide exhibits only weak inhibitory effects on this enzyme. mdpi.com

Studies on cancer cell proliferation have also shown mixed results. One study found that trans-resveratrol 3-O-β-D-glucuronide inhibited the growth of several intestinal cancer cell lines with IC50 values in the range of 10-16.5 µM, which is comparable to the potency of the parent compound in some cancer cell lines. nih.gov

Below is a summary of the comparative bioactivity of trans-resveratrol 3-O-β-D-glucuronide and trans-resveratrol.

CompoundAssay/Cell LineBioactivity Metric (IC50)Finding
trans-Resveratrol 3-O-β-D-GlucuronideCCL-228 (Colon Cancer)15.8 µMInhibits cell growth. nih.gov
trans-Resveratrol 3-O-β-D-GlucuronideCaco-2 (Colon Cancer)16.5 µMInhibits cell growth. nih.gov
trans-Resveratrol 3-O-β-D-GlucuronideHCT-116 (Colon Cancer)10.1 µMInhibits cell growth. nih.gov
trans-Resveratrol 3-O-β-D-GlucuronideCOX-1 Inhibition150 µMWeakly inhibits COX-1.
trans-ResveratrolColon Cancer Cells9.8–31 µMInhibits cell growth with comparable IC50 values to its 3-O-glucuronide metabolite in some cell lines. nih.gov

Future Directions and Emerging Research Avenues for Trans Resveratrol 3 O β D Glucuronide Research

Elucidation of Novel Molecular Targets and Binding Partners of trans-Resveratrol 3-O-β-D-Glucuronide

A primary avenue for future research is the comprehensive identification of specific molecular targets and binding partners for trans-resveratrol 3-O-β-D-glucuronide. While its parent compound, resveratrol (B1683913), has numerous known targets, it is crucial to determine if this glucuronidated metabolite shares them, interacts with a distinct set of molecules, or has different binding affinities.

Initial studies have shown that trans-resveratrol 3-O-β-D-glucuronide can bind to cyclooxygenase-1 (COX-1) and inhibit the proliferation of various intestinal cancer cell lines. caymanchem.commedchemexpress.com Research also indicates that its antiproliferative effects may be linked to A3 adenosine (B11128) receptors. medchemexpress.com Furthermore, its binding affinity for transport proteins like human serum albumin (HSA) has been investigated, revealing a different binding orientation and reduced ability compared to the parent resveratrol molecule. nih.gov While resveratrol is believed to engage the sirtuin pathway, further investigation is needed to confirm if its glucuronide metabolite acts similarly. sigmaaldrich.com The exploration of these initial findings is essential. Future studies should employ techniques such as affinity chromatography, surface plasmon resonance, and computational molecular docking to screen for and validate novel binding partners, thereby clarifying the metabolite's unique mechanism of action.

Table 1: Known and Potential Molecular Targets and Bioactivities of trans-Resveratrol 3-O-β-D-Glucuronide
Target/ActivityFindingCell Line/SystemReported ValueReference
Cyclooxygenase-1 (COX-1)Binding/InhibitionEnzymatic AssayIC₅₀ = 150 µM caymanchem.com
Cell ProliferationInhibitionHCT-116 (Colon Cancer)IC₅₀ = 10.1 µM medchemexpress.com
Cell ProliferationInhibitionCCL-228 (Colon Cancer)IC₅₀ = 15.8 µM medchemexpress.com
Cell ProliferationInhibitionCaco-2 (Colon Cancer)IC₅₀ = 16.5 µM medchemexpress.com
Cell CycleInduces G₀/G₁ phase arrestSW480 (Colon Cancer)Effective at 30 µM caymanchem.com
Human Serum Albumin (HSA)BindingIn vitro binding assayReduced binding ability compared to resveratrol nih.gov
MetabolismIncreases pyruvate (B1213749) productionIsolated Rat Livers (Arthritis Model)Effective at 200 µM caymanchem.commedchemexpress.com

Advanced In Vitro and Ex Vivo Organ Model Systems for Mechanistic Investigations (e.g., organoids, precision cut tissue slices from animal models)

To bridge the gap between simple cell cultures and complex in vivo systems, advanced models are needed for mechanistic studies. Patient-derived organoids (PDOs) and precision-cut tissue slices (PCTS) are emerging as powerful tools. nih.govnih.gov

Organoids : Liver and intestinal organoids, which replicate the complex cellularity and architecture of the original tissue, can be used to study the metabolism, transport, and cell-specific effects of trans-resveratrol 3-O-β-D-glucuronide in a human-relevant context. nih.gov Cancer organoids derived from patient tumors offer a platform for personalized medicine research, allowing for the investigation of the metabolite's anti-cancer efficacy on a patient-specific basis. nih.gov

Precision-Cut Tissue Slices (PCLS) : This ex vivo technique maintains the structural and functional integrity of tissues like the liver and lungs for several days. nih.govnih.gov PCLS are an ideal model to study the biotransformation of the glucuronide metabolite, its influence on tissue-level physiological processes, and its potential therapeutic effects in disease models, such as liver fibrosis, in a setting that retains the native cellular microenvironment. nih.gov

These models will enable detailed investigation into the compound's mechanisms of action, including its effects on cell signaling, gene expression, and intercellular communication.

Pharmacological Modulation of Glucuronidation and Deconjugation Enzymes to Optimize Bioactive Metabolite Exposure in Pre-clinical Settings

The bioavailability of resveratrol is limited by its rapid conversion to glucuronide and sulfate (B86663) conjugates, a process primarily mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). mdpi.comnih.gov The formation of trans-resveratrol 3-O-β-D-glucuronide is predominantly catalyzed by the UGT1A1 isoform. caymanchem.comoup.com Future pre-clinical research will focus on modulating these enzymatic pathways to control the exposure to both the parent compound and its metabolites.

Inhibition of Glucuronidation : Compounds that inhibit UGT enzymes can increase the systemic levels of free resveratrol. For instance, piperine (B192125) (from black pepper) and certain flavonoids like quercetin (B1663063) have been shown to inhibit resveratrol glucuronidation, thereby enhancing the bioavailability of the parent compound. bioperine.jpnih.gov

Modulation of Deconjugation : The biological effects of resveratrol may be partly explained by the reconversion of its metabolites back to the active parent form within target tissues. mdpi.com Endothelial cells have demonstrated the ability to deconjugate resveratrol metabolites, suggesting these conjugates may act as a circulating reservoir for the sustained release of free resveratrol. nih.gov Understanding and harnessing the activity of deconjugating enzymes, such as β-glucuronidases, at specific tissue sites is a promising therapeutic strategy.

Targeting Efflux Transporters : The elimination of resveratrol glucuronides is also handled by efflux transporters like MRP2 and BCRP. nih.gov Inhibiting these transporters, for example with curcumin (B1669340), could increase the retention and potential activity of the glucuronide metabolites themselves. nih.gov

Table 2: Pharmacological Modulators of Resveratrol Glucuronidation
ModulatorSourceTarget Enzyme (Proposed)EffectReference
PiperineBlack PepperUGT1A1Inhibits resveratrol glucuronidation, increasing resveratrol bioavailability bioperine.jp
QuercetinFlavonoidResveratrol glucuronosyl transferaseInhibits resveratrol glucuronidation (IC₅₀ = 10 µM) nih.gov
MyricetinFlavonoidResveratrol glucuronosyl transferaseInhibits resveratrol glucuronidation nih.gov
CatechinFlavonoidResveratrol glucuronosyl transferaseInhibits resveratrol glucuronidation nih.gov
CurcuminTurmericMRP2, BCRP (Efflux Transporters)Inhibits efflux of resveratrol conjugates, increasing their systemic exposure nih.gov

Development of Engineered Biocatalysts for Specific Synthesis or Biotransformation Studies of trans-Resveratrol 3-O-β-D-Glucuronide

The limited commercial availability and high cost of pure trans-resveratrol 3-O-β-D-glucuronide hinder extensive research. A significant future direction is the development of engineered biocatalysts for its specific and efficient synthesis. Microbial hosts such as Escherichia coli and yeasts like Yarrowia lipolytica can be metabolically engineered to produce resveratrol and its derivatives from simple carbon sources. jmb.or.krnih.gov

By introducing and optimizing the expression of specific human UGT isoforms, such as UGT1A1, into these microbial systems, it is possible to create "cell factories" for the targeted synthesis of trans-resveratrol 3-O-β-D-glucuronide. This approach, which has been successfully demonstrated for the production of resveratrol glucosides, would provide a sustainable and cost-effective source of the pure metabolite for research purposes. jmb.or.krresearchgate.net These engineered biocatalysts could also be used in biotransformation studies to investigate the kinetics and regioselectivity of the glucuronidation process.

Table 3: Examples of Engineered Biocatalytic Systems for Resveratrol Glycosylation (Analogous to Glucuronidation)
Host/Enzyme SystemSubstrate(s)Product(s)Reference
Engineered E. coli with Glycosyltransferase (YjiC)Simple carbon sources (de novo synthesis)Resveratrol-3-O-glucoside (Piceid), Resveratrol-4'-O-glucoside jmb.or.kr
Amylosucrase DgAS from Deinococcus geothermalisResveratrol, SucroseResveratrol poly-glucosides researchgate.net
Whole-cell Bacillus cereusResveratrolPiceid (Resveratrol 3-O-β-D-glucoside) wikipedia.org
Engineered Yarrowia lipolyticaSucrose (de novo synthesis)Resveratrol nih.gov

Application in -omics Research (e.g., Metabolomics, Proteomics) to Understand Broader Biological Impact of trans-Resveratrol 3-O-β-D-Glucuronide

To understand the full biological impact of trans-resveratrol 3-O-β-D-glucuronide, -omics technologies will be indispensable. sigmaaldrich.com

Metabolomics : Untargeted metabolomics can be used to analyze the global changes in the metabolite profiles of cells, tissues, or biofluids following exposure to the compound. This can reveal downstream metabolic pathways affected by the glucuronide and help identify its ultimate fate and biotransformation products in biological systems.

Proteomics : Quantitative proteomics can identify changes in protein expression and post-translational modifications in response to treatment. This approach can uncover the signaling pathways and cellular machinery modulated by the metabolite, providing a broader, unbiased view of its mechanism of action beyond direct binding partners.

Network Pharmacology : Integrating -omics data through network pharmacology approaches can help predict the complex interactions between the metabolite and various biological pathways, illuminating its potential polypharmacological effects. frontiersin.org

These systems-level investigations will be crucial for moving beyond a single-target focus and appreciating the compound's broader physiological effects.

Exploration of trans-Resveratrol 3-O-β-D-Glucuronide as a Biomarker for Dietary Intake or Metabolic Status in Animal Models

Given that trans-resveratrol 3-O-β-D-glucuronide is a major and rapidly formed metabolite of resveratrol, it represents a strong candidate as a biomarker for dietary resveratrol intake. ontosight.ai Pharmacokinetic studies in animal models have consistently shown that the plasma concentrations of resveratrol glucuronides are significantly higher—up to 8-fold—and more sustained than those of the parent compound. nih.govnih.gov The systemic exposure (based on AUC) to trans-resveratrol 3-O-β-D-glucuronide is substantially greater than that of free resveratrol in both rats and mice. nih.gov

This pharmacokinetic profile makes it a more reliable and easily detectable marker of consumption. Indeed, studies in humans have already successfully used resveratrol metabolites in urine as a biomarker for wine intake. iarc.fr Future pre-clinical studies in animal models should focus on validating the dose-dependent relationship between resveratrol intake and the concentration of its 3-O-glucuronide in accessible biofluids like plasma and urine. This could establish it as a robust biomarker for verifying compliance and exposure in dietary intervention studies.

Q & A

Q. What are the established methods for synthesizing trans-resveratrol 3-O-β-D-glucuronide, and what are their scalability limitations?

The most practical synthesis involves selective deacetylation of triacetyl resveratrol using ammonium acetate, followed by glycosylation with glucuronolactone-derived trichloroimidate under alkaline conditions. Hydrolysis with NaOH-MeOH-H₂O yields the final product. This method is scalable to tens of grams but requires inert atmospheric conditions and precise control of reaction stoichiometry to avoid byproducts . Limitations include the need for specialized glycosylation agents and challenges in isolating intermediates at scale.

Q. What analytical techniques are recommended for quantifying trans-resveratrol 3-O-β-D-glucuronide in biological matrices?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is standard. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical to differentiate glucuronide isomers (e.g., 3-O vs. 4′-O positions). Gas chromatography (GC) with derivatization (e.g., trimethylsilyl) can enhance volatility for trace analysis. Method validation should include spike-and-recovery tests to account for matrix effects .

Q. How is trans-resveratrol 3-O-β-D-glucuronide metabolized in vivo, and what are its primary conjugation pathways?

After absorption, trans-resveratrol undergoes extensive glucuronidation (primarily at the 3-OH position) and sulfation. UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A9, and UGT1A10, catalyze glucuronide formation. In humans, 3-O-glucuronide dominates in plasma, while sulfated conjugates prevail in urine. Protein-binding studies show up to 50% of metabolites noncovalently associate with plasma proteins, altering bioavailability .

Advanced Research Questions

Q. How do enzyme kinetics influence the glucuronidation efficiency of trans-resveratrol in different tissue microsomes?

Human intestinal microsomes exhibit higher Vmax for 3-O-glucuronide formation (12.2 nmol/min/mg) compared to liver microsomes (7.4 nmol/min/mg). Substrate inhibition kinetics are observed in both tissues, suggesting reduced activity at high resveratrol concentrations. UGT1A9 shows Hill kinetics for 4′-O-glucuronidation, indicating positive cooperativity. These atypical kinetics necessitate dose-adjusted in vitro-in vivo extrapolation for pharmacokinetic modeling .

Q. How can contradictory data in bioavailability studies (e.g., free vs. conjugated resveratrol) be reconciled methodologically?

Discrepancies arise from differences in dosing (e.g., pure compound vs. red wine), detection limits (e.g., LC-MS vs. UV), and species models (e.g., rat vs. human). For instance, rat jejunum studies detect >96% glucuronides, while human trials with red wine report trace free resveratrol. Standardizing protocols for meal composition (fasting vs. lipid-rich) and using synthesized metabolite standards (e.g., 3-O- and 4′-O-glucuronides) improve cross-study comparability .

Q. What in vitro models are appropriate for studying the anticancer effects of trans-resveratrol 3-O-β-D-glucuronide?

Colon cancer cell lines (Caco-2, HCT-116) treated with 10–31 µM glucuronide show G1 phase arrest via cyclin D1 depletion. AMP-activated protein kinase (AMPK) and adenosine A3 receptors mediate growth inhibition. Co-treatment with inhibitors (e.g., compound C for AMPK, MRS1191 for A3 receptors) reverses effects. These models require validation of glucuronide stability in culture media to prevent hydrolysis .

Q. How does the choice of detection method impact the interpretation of trans-resveratrol glucuronide’s bioactivity?

MS detection identifies low-abundance free resveratrol (<1% of total), while UV overestimates glucuronides due to cross-reactivity with sulfated metabolites. NanoES-MS/MS and NMR are essential for distinguishing isobaric conjugates. For example, resveratrol-C/O-diglucuronides, novel metabolites detected via LC-MS/MS, are misclassified in UV-based assays .

Q. What are the challenges in isolating pure trans-resveratrol 3-O-β-D-glucuronide for mechanistic studies?

Key challenges include:

  • Co-elution of 3-O- and 4′-O-glucuronides in reverse-phase HPLC.
  • Hydrolysis of labile glucuronide bonds during column chromatography.
  • Residual acetyl groups from incomplete deacetylation. Solutions involve orthogonal purification (e.g., ion-exchange chromatography) and rigorous NMR validation (e.g., NOESY for stereochemistry) .

Q. How do sulfation and glucuronidation pathways compete during trans-resveratrol metabolism, and what factors modulate this balance?

Sulfotransferases (SULTs) and UGTs exhibit tissue-specific expression. In human hepatocytes, sulfation dominates at low resveratrol concentrations (<10 µM), while glucuronidation prevails at higher doses. Polymorphisms in UGT1A1 (e.g., UGT1A128) reduce glucuronidation efficiency, shifting metabolism toward sulfated derivatives. Co-factor availability (e.g., PAPS for sulfation, UDPGA for glucuronidation) also modulates pathway competition .

Q. What experimental strategies are used to confirm the biological activity of glucuronidated resveratrol metabolites?

  • Synthesis of authentic standards : Chemically synthesized 3-O- and 4′-O-glucuronides enable spike-in controls for activity assays .
  • Metabolite stability assays : Incubation with β-glucuronidase confirms functional reversibility of conjugates.
  • Receptor knockdown models : siRNA targeting A3 adenosine receptors or AMPK validates mechanistic pathways in cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.